20-Azacholesterol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1973-59-7 |
|---|---|
Molecular Formula |
C26H45NO |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[methyl(4-methylpentyl)amino]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C26H45NO/c1-18(2)7-6-16-27(5)24-11-10-22-21-9-8-19-17-20(28)12-14-25(19,3)23(21)13-15-26(22,24)4/h8,18,20-24,28H,6-7,9-17H2,1-5H3/t20-,21-,22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
KBXHYUUOONOAIT-OLDNPOFQSA-N |
SMILES |
CC(C)CCCN(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Isomeric SMILES |
CC(C)CCCN(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)CCCN(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Synonyms |
20-Azacholesterol |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of 20-Azacholesterol?
As the term "20-Azacholesterol" is not commonly used in scientific literature, this guide focuses on two closely related and well-researched compounds: Azacosterol (also known as 20,25-diazacholesterol) and 25-Azacholesterol . Both are pivotal in the study of cholesterol metabolism and have applications ranging from pharmaceuticals to wildlife management. This technical guide provides a comprehensive overview of their chemical structures, biological activities, and experimental applications, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
The fundamental difference between these two azasteroids lies in the placement of nitrogen atoms within the cholesterol side chain, which significantly influences their biological activity.
Azacosterol (20,25-Diazacholesterol)
Azacosterol is a derivative of cholesterol where the carbon atoms at positions 20 and 25 are replaced by nitrogen atoms.[1] This modification is key to its function as a potent enzyme inhibitor.
Chemical Structure:
A two-dimensional representation of the chemical structure of Azacosterol is provided below.
Table 1: Chemical and Physical Properties of Azacosterol
| Property | Value | Reference |
| IUPAC Name | (3S,8R,9S,10R,13S,14S,17S)-17-[--INVALID-LINK--amino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [1] |
| Synonyms | 20,25-Diazacholesterol, Ornitrol, SC-12937 | [1] |
| Molecular Formula | C₂₅H₄₄N₂O | [1] |
| Molecular Weight | 388.64 g/mol | [1] |
| CAS Number | 313-05-3 | [1] |
| SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CC=C4[C@@]3(CC--INVALID-LINK--O)C | [1] |
| InChI | InChI=1S/C25H44N2O/c1-24-13-11-19(28)17-18(24)7-8-20-21-9-10-23(25(21,2)14-12-22(20)24)27(5)16-6-15-26(3)4/h7,19-23,28H,6,8-17H2,1-5H3/t19-,20-,21-,22-,23-,24-,25-/m0/s1 | [1] |
25-Azacholesterol
In 25-Azacholesterol, a single nitrogen atom replaces the carbon at the 25th position of the cholesterol side chain. This structural change also confers significant biological activity, primarily related to the inhibition of sterol biosynthesis.
Chemical Structure:
A two-dimensional representation of the chemical structure of 25-Azacholesterol is provided below.
Table 2: Chemical and Physical Properties of 25-Azacholesterol
| Property | Value | Reference |
| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-(dimethylamino)pentan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [2] |
| Molecular Formula | C₂₆H₄₅NO | [2] |
| Molecular Weight | 387.64 g/mol | [2] |
| SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC--INVALID-LINK--O)C)C | [2] |
| InChI | InChI=1S/C26H45NO/c1-18(7-6-16-27(4)5)22-10-11-23-21-9-8-19-17-20(28)12-14-25(19,2)24(21)13-15-26(22,23)3/h8,18,20-24,28H,6-7,9-17H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26-/m1/s1 | [2] |
Mechanism of Action and Biological Signaling
Both Azacosterol and 25-Azacholesterol function as inhibitors of critical enzymes in the cholesterol biosynthesis pathway. Their primary target is 24-dehydrocholesterol reductase (DHCR24), the enzyme responsible for the final step in cholesterol synthesis—the conversion of desmosterol to cholesterol.[1]
By inhibiting DHCR24, these compounds lead to an accumulation of desmosterol and a depletion of cellular cholesterol.[1] This disruption of cholesterol homeostasis has several downstream consequences, including the inhibition of steroid hormone production, which is the basis for Azacosterol's use as an avian chemosterilant.[1]
The following diagram illustrates the inhibition of the cholesterol biosynthesis pathway by Azacosterol.
Experimental Protocols and Applications
Avian Chemosterilant Protocol using Ornitrol® (Azacosterol)
Azacosterol, under the brand name Ornitrol®, has been used for the control of pest bird populations, such as pigeons, by inducing temporary sterility.[1]
Objective: To reduce the reproductive capacity of a target bird population.
Methodology:
-
Bait Preparation: Corn kernels are coated with Azacosterol hydrochloride at a concentration of 0.1%.
-
Pre-baiting: Untreated corn is distributed at the baiting sites for several days to acclimate the birds to the food source.
-
Baiting Period: The treated bait is provided for a period of 10 days.
-
Dosage: The target consumption is approximately 10 mg of Azacosterol per bird per day.
-
Monitoring: The population is monitored for a reduction in nesting and hatching rates.
The following workflow diagram illustrates the protocol for using Azacosterol in avian population control.
Quantitative Data
The efficacy of azasteroids as enzyme inhibitors can be quantified by their half-maximal inhibitory concentration (IC₅₀) values.
Table 3: In Vitro Inhibitory Activity of Azacosteroids
| Compound | Enzyme/Cell Line | IC₅₀ (µM) | Reference |
| Azacosterol | Phosphatidylinositol phospholipase C | 7.4 |
Conclusion
Azacosterol and 25-Azacholesterol are potent inhibitors of cholesterol biosynthesis with significant applications in research and applied sciences. Their ability to modulate cellular cholesterol levels provides a powerful tool for studying the roles of cholesterol in various biological processes. Further research into the synthesis of more specific and potent aza-steroids holds promise for the development of new therapeutic agents and more effective wildlife management strategies.
References
An In-Depth Technical Guide to 20-Azacholesterol: Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of 20-Azacholesterol, a significant molecule in the study of cholesterol metabolism. Initially investigated as a hypocholesterolemic agent, its potent inhibition of the enzyme 24-dehydrocholesterol reductase (DHCR24) has made it a valuable tool for researchers in various fields. This document details the discovery of this compound, provides a theoretical synthesis pathway, summarizes its quantitative biological activity, and presents detailed experimental protocols for its study. The information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals working with or interested in the field of sterol biosynthesis and its modulation.
Discovery and Historical Context
This compound, also known as 20,25-diazacholesterol, emerged from research in the mid-20th century focused on developing agents to lower blood cholesterol levels. It was identified as a potent inhibitor of cholesterol biosynthesis. Early clinical studies in the 1960s investigated its efficacy in treating hyperlipidemia in humans.[1] While its development as a mainstream therapeutic for high cholesterol was discontinued, its specific mechanism of action garnered significant scientific interest. Subsequently, this compound, under the brand name Ornitrol, was repurposed as an avian chemosterilant to control pigeon populations, a testament to its powerful biological effects.[2] Its primary molecular target was later identified as 24-dehydrocholesterol reductase (DHCR24), a key enzyme in the terminal steps of the cholesterol biosynthesis pathway.[2] This specificity has made this compound an invaluable chemical probe for studying the roles of cholesterol and its precursors in various cellular processes.
Synthesis of this compound
A potential synthetic approach could involve the following key transformations:
-
Introduction of the C20-Nitrogen: Starting with a 20-keto-pregnane derivative, a reductive amination reaction could be employed to introduce the nitrogen atom at the C20 position.
-
Side Chain Elongation and C25-Nitrogen Introduction: The side chain could be extended through a series of reactions, including Grignard or Wittig-type reactions, followed by the introduction of the second nitrogen atom at the C25 position, potentially via another reductive amination or nucleophilic substitution.
Further research into historical chemical literature may provide the specific details of the originally employed synthetic routes.
Mechanism of Action and Biological Effects
This compound exerts its biological effects primarily through the potent and specific inhibition of 24-dehydrocholesterol reductase (DHCR24).[2] This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, which is the reduction of the double bond in the side chain of desmosterol to form cholesterol.
Signaling Pathway: Inhibition of Cholesterol Synthesis
The inhibition of DHCR24 by this compound disrupts the normal cholesterol biosynthesis pathway, leading to a significant accumulation of the cholesterol precursor, desmosterol.
Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.
Quantitative Effects on Sterol Composition
The inhibition of DHCR24 by this compound leads to a dramatic shift in the cellular sterol profile, with a marked decrease in cholesterol levels and a corresponding increase in desmosterol.
| Parameter | Organism/Cell Type | Treatment | Result | Reference |
| Desmosterol Accumulation | HeLa Cells | 10 nM 20,25-diazacholesterol for 1 week | ~90% of total cellular sterols | [3] |
| Desmosterol Accumulation | Rat Sarcolemma | Biweekly 200 mg/kg oral 20,25-diazacholesterol | ~80% of membrane sterol |
Experimental Protocols
In Vitro 24-Dehydrocholesterol Reductase (DHCR24) Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on DHCR24 in vitro. The assay measures the conversion of the substrate, desmosterol, to cholesterol.
Materials:
-
Recombinant human DHCR24 enzyme
-
Desmosterol (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT)
-
This compound (inhibitor)
-
Organic solvent (e.g., DMSO) for dissolving compounds
-
Quenching solution (e.g., 2:1 methanol:chloroform)
-
Internal standard (e.g., epicoprostanol)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or mass spectrometer)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, NADPH, and the DHCR24 enzyme.
-
Inhibitor Incubation: Add the desired concentration of this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, desmosterol.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding the quenching solution.
-
Extraction: Add the internal standard and extract the sterols using an appropriate organic solvent (e.g., hexane).
-
Analysis: Evaporate the organic solvent and reconstitute the sample in the mobile phase for HPLC analysis.
-
Data Analysis: Quantify the amounts of desmosterol and cholesterol by comparing their peak areas to that of the internal standard. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Caption: Workflow for the in vitro DHCR24 inhibition assay.
Conclusion
This compound remains a cornerstone tool for researchers investigating cholesterol metabolism and the physiological roles of desmosterol. Its well-defined mechanism of action as a potent DHCR24 inhibitor allows for precise manipulation of cellular sterol composition. This technical guide provides a foundational understanding of its discovery, synthesis, and biological activity, along with a detailed experimental protocol to facilitate its use in the laboratory. Further research into this fascinating molecule holds the potential to uncover new insights into the intricate regulation of lipid metabolism and its implications for human health and disease.
References
20-Azacholesterol: An In-depth Technical Guide to a Potent Sterol Biosynthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Azacholesterol, also known as 20,25-diazacholesterol, is a synthetic sterol derivative that functions as a potent inhibitor of cholesterol biosynthesis.[1] Historically investigated as a cholesterol-lowering drug and later used as an avian chemosterilant under the brand name Ornitrol, its primary significance in modern research lies in its specific mechanism of action, which makes it an invaluable tool for studying lipid metabolism and related cellular signaling pathways.[1] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, experimental applications, and its impact on cellular signaling.
Core Mechanism of Action: Inhibition of DHCR24
This compound exerts its biological effects by primarily targeting and inhibiting the enzyme 24-dehydrocholesterol reductase (DHCR24) .[1][2] This enzyme catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis: the reduction of the C24-25 double bond in desmosterol to form cholesterol.[1]
The inhibition of DHCR24 by this compound leads to two major consequences:
-
Blocked Cholesterol Synthesis: The conversion of desmosterol to cholesterol is prevented, leading to a decrease in cellular cholesterol levels.[1]
-
Desmosterol Accumulation: The substrate of the blocked enzyme, desmosterol (cholesta-5,24-dien-3β-ol), accumulates within the cell.[2][3]
This accumulation of desmosterol is not a mere side effect but a critical event that triggers significant downstream signaling. Desmosterol is an endogenous agonist of the Liver X Receptor (LXR) , a master regulator of lipid metabolism, inflammation, and other key cellular processes.[2][4] By causing desmosterol to build up, this compound treatment provides a method for the selective activation of LXR, offering a powerful alternative to synthetic LXR agonists which have been hindered by side effects related to the activation of Sterol-Response Element Binding Proteins (SREBPs).[2]
References
The Role of 20-Azacholesterol in Elucidating Lipid Metabolism Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of 20-azacholesterol as a powerful chemical tool for investigating the intricate pathways of lipid metabolism. By specifically inhibiting a key enzyme in the cholesterol biosynthesis pathway, this compound allows for the controlled manipulation of cellular sterol composition, providing a unique model to study the roles of cholesterol and its precursors in various cellular processes. This guide provides a comprehensive overview of its mechanism of action, quantitative effects, and detailed experimental protocols for its application in lipid research.
Mechanism of Action: Inhibition of DHCR24
This compound's primary mechanism of action is the potent and specific inhibition of the enzyme 24-dehydrocholesterol reductase (DHCR24). DHCR24 catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, which is the reduction of the C24-C25 double bond of desmosterol to form cholesterol. By blocking this critical step, treatment of cells with this compound leads to a significant decrease in cellular cholesterol levels and a corresponding accumulation of its immediate precursor, desmosterol. This induced shift in the cellular sterol profile from predominantly cholesterol to desmosterol provides a valuable in vitro model to dissect the specific functions of these two sterols.
Quantitative Effects on Cellular Sterol Composition
The inhibitory effect of this compound and its analogs on DHCR24 results in a quantifiable shift in the cellular sterol landscape. The following table summarizes the reported quantitative changes in desmosterol levels upon treatment with DHCR24 inhibitors. It is important to note that the degree of desmosterol accumulation can vary depending on the cell type, inhibitor concentration, and duration of treatment.
| Cell Line | DHCR24 Inhibitor | Concentration | Treatment Duration | Desmosterol Accumulation (% of Total Sterols) | Reference |
| HeLa Cells | 20,25-Diazacholesterol | 10 nM | 8 days | ~90% | [1] |
| Primary Human Fibroblasts | 20,25-Diazacholesterol | 10 nM | 2 weeks | ~90% | [1] |
| Murine Macrophages | SH42 | 0.5 mg/mouse (in vivo) | 3 days (i.p.) | Significant increase (fold change not specified) | [2] |
| E3L.CETP Mice | SH42 | 0.5 mg/mouse (in vivo) | 8 weeks | Marked increase in liver and circulation | [3] |
Impact on Lipid Metabolism Signaling Pathways
The accumulation of desmosterol induced by this compound has profound effects on key signaling pathways that govern lipid homeostasis, most notably the Sterol Regulatory Element-Binding Protein (SREBP) pathway.
The SREBP Pathway
The SREBP pathway is a central regulator of cholesterol and fatty acid synthesis. SREBP-2, in particular, is a master transcriptional regulator of genes involved in cholesterol biosynthesis and uptake. In its inactive state, SREBP-2 is retained in the endoplasmic reticulum (ER) in a complex with SREBP-cleavage activating protein (SCAP). When cellular cholesterol levels are low, the SCAP-SREBP-2 complex translocates to the Golgi apparatus, where SREBP-2 is proteolytically cleaved. The liberated N-terminal domain of SREBP-2 then translocates to the nucleus to activate the transcription of its target genes.
Desmosterol, like cholesterol, can bind to SCAP and promote its interaction with the insulin-induced gene (INSIG) proteins, which leads to the retention of the SCAP-SREBP-2 complex in the ER. This prevents the proteolytic cleavage and activation of SREBP-2, thereby downregulating the expression of genes involved in cholesterol synthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study lipid metabolism.
Cell Culture and Treatment with this compound
Objective: To induce desmosterol accumulation in cultured cells.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HepG2, macrophages)
-
Complete growth medium
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Culture cells in complete growth medium to the desired confluency (typically 70-80%).
-
Prepare the this compound working solution by diluting the stock solution in a complete growth medium to the desired final concentration (e.g., 1-10 µM). A vehicle control (DMSO) should be prepared in parallel.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the medium containing this compound or the vehicle control to the cells.
-
Incubate the cells for the desired period (e.g., 24-72 hours) to allow for desmosterol accumulation. The optimal incubation time may need to be determined empirically for each cell line.
Lipid Extraction for Sterol Analysis
Objective: To extract total lipids from cultured cells for subsequent analysis of cholesterol and desmosterol levels.
Materials:
-
Treated and control cells from Protocol 4.1
-
PBS, ice-cold
-
Methanol, ice-cold
-
Chloroform
-
Water, deionized
-
Centrifuge
-
Glass vials
Protocol:
-
Aspirate the medium and wash the cell monolayer twice with ice-cold PBS.
-
Scrape the cells in 1 mL of ice-cold PBS and transfer to a centrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in 100 µL of ice-cold water.
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the cell suspension. Vortex vigorously for 1 minute.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of water and vortex for 1 minute to induce phase separation.
-
Centrifuge at 1,000 x g for 10 minutes at room temperature.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a clean glass vial.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipid film in a suitable solvent (e.g., hexane) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Quantification of Cellular Sterols by GC-MS
Objective: To separate and quantify cholesterol and desmosterol in lipid extracts.
Materials:
-
Dried lipid extracts from Protocol 4.2
-
Internal standard (e.g., epicoprostanol)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
GC-MS system with a suitable capillary column (e.g., HP-5ms)
Protocol:
-
Reconstitute the dried lipid extracts in a known volume of hexane containing the internal standard.
-
Transfer an aliquot to a new glass vial and evaporate the solvent.
-
Add the derivatizing agent to the dried lipids and heat at 60°C for 1 hour to form trimethylsilyl (TMS) ethers of the sterols.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Separate the sterols using an appropriate temperature program for the GC.
-
Identify cholesterol-TMS and desmosterol-TMS based on their retention times and characteristic mass spectra.
-
Quantify the amount of each sterol by comparing its peak area to that of the internal standard.
Analysis of SREBP-2 Cleavage by Western Blot
Objective: To assess the effect of this compound treatment on the proteolytic processing of SREBP-2.
Materials:
-
Treated and control cells from Protocol 4.1
-
Cell lysis buffer for nuclear and cytoplasmic fractionation
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody against SREBP-2 (recognizing both precursor and cleaved forms)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Harvest the treated and control cells and perform subcellular fractionation to separate the nuclear and membrane fractions.
-
Determine the protein concentration of each fraction using a protein assay.
-
Denature equal amounts of protein from each fraction by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against SREBP-2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities of the precursor (in the membrane fraction) and the cleaved nuclear form of SREBP-2. A decrease in the ratio of nuclear to precursor SREBP-2 in treated cells indicates inhibition of cleavage.
Conclusion
This compound serves as an invaluable tool for researchers in the field of lipid metabolism. Its specific inhibition of DHCR24 provides a robust method for manipulating cellular sterol composition, enabling detailed studies into the distinct roles of cholesterol and desmosterol. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for utilizing this compound to advance our understanding of lipid signaling pathways and their implications in health and disease. This knowledge is critical for the development of novel therapeutic strategies targeting lipid-related disorders.
References
Early research studies on azasterols as enzyme inhibitors
An In-depth Technical Guide to Early Research on Azasterols as Enzyme Inhibitors
Introduction
Azasterols, a class of sterol analogues where a carbon atom in the side chain or nucleus is replaced by a nitrogen atom, emerged in early research as potent and specific inhibitors of several key enzymes involved in sterol biosynthesis. Their ability to interfere with the production of essential sterols like cholesterol in vertebrates and ergosterol in fungi and protozoa positioned them as valuable tools for biochemical investigation and as leads for drug development. This technical guide provides a detailed overview of the foundational studies on azasterols as enzyme inhibitors, focusing on their primary targets, inhibitory kinetics, and the experimental methodologies used to characterize them.
Core Subject: Azasterols as Inhibitors of Sterol Biosynthesis Enzymes
Early research predominantly identified enzymes within the sterol biosynthetic pathway as the main targets for azasterols. These enzymes often catalyze key transformation steps, and their inhibition leads to the accumulation of precursor sterols and the depletion of the final functional products, ultimately disrupting cellular functions.
Δ24-Sterol Methyltransferase (SMT) Inhibition
The enzyme Δ24-sterol methyltransferase (24-SMT) is a critical component in the biosynthesis of ergosterol and other 24-alkyl sterols in fungi, protozoa, and plants.[1] Notably, this enzyme is absent in humans, making it a highly selective target for antimicrobial and antiparasitic drug development.[2] Azasterols were found to be powerful inhibitors of 24-SMT.
Mechanism of Action: Kinetic studies on 24-SMT from Saccharomyces cerevisiae revealed that azasterols act as uncompetitive inhibitors with respect to the sterol substrate (zymosterol) and as competitive inhibitors with respect to the methyl donor, S-adenosyl-L-methionine (SAM).[3] This suggests a complex kinetic mechanism, possibly a ping-pong mechanism where the enzyme is first methylated by SAM before reacting with the sterol substrate.[3] Inhibition of 24-SMT leads to a significant shift in the cellular sterol profile. In S. cerevisiae, it causes an increase in zymosterol and a decrease in ergosterol.[3] In the parasite Leishmania amazonensis, inhibition by 22,26-azasterol results in the complete depletion of endogenous sterols and their replacement with 24-desalkyl sterols like zymosterol.[4]
Structure-Activity Relationship: The inhibitory power of azasterols against 24-SMT is influenced by the position of the nitrogen atom in the side chain and the overall structure.[3] Studies on Leishmania have shown that the basicity and stereochemical location of the nitrogen, as well as the presence of an unprotected 3β-hydroxyl group, are important for activity.[1][5]
Caption: Fungal ergosterol biosynthesis pathway showing inhibition of 24-SMT by azasterols.
24-Dehydrocholesterol Reductase (DHCR24) Inhibition
In vertebrates, the final step in the primary cholesterol biosynthesis pathway (the Kandutsch-Russell pathway) is the reduction of desmosterol to cholesterol, a reaction catalyzed by 24-dehydrocholesterol reductase (DHCR24). The azasterol 20,25-diazacholesterol (also known as Azacosterol) was identified as an inhibitor of this process.[6] It was developed as an anticholesterolemic agent that effectively reduces serum cholesterol.[7] The inhibitory action of 20,25-diazacholesterol on cholesterol synthesis is also the basis for its use as a chemosterilant, as cholesterol is a vital component for the formation of egg yolks.[8]
Mechanism of Action: By inhibiting DHCR24, 20,25-diazacholesterol is expected to block the conversion of desmosterol to cholesterol, leading to an accumulation of desmosterol. However, some early studies in cultured chick embryo muscle cells showed that while the drug inhibited the incorporation of acetate into cholesterol, it did not lead to a corresponding accumulation of desmosterol, suggesting a more complex mechanism or potential inhibition at other sites in the pathway.[9]
Caption: Final step of cholesterol biosynthesis showing inhibition of DHCR24 by 20,25-diazacholesterol.
Quantitative Data Presentation
The following tables summarize the quantitative data on the inhibitory potency of various azasterols from early research studies.
Table 1: Inhibitory Activity of Azasterols against Δ24-Sterol Methyltransferase (24-SMT)
| Azasterol Compound | Organism / Enzyme Source | IC50 (µM) | Ki (nM) | Citation |
|---|---|---|---|---|
| 25-Azacholesterol hydrochloride | Saccharomyces cerevisiae | 0.05 | - | [3] |
| 25-Aza-24,25-dihydrozymosterol | Saccharomyces cerevisiae | 0.08 | - | [3] |
| 25-Azacholesterol | Saccharomyces cerevisiae | 0.14 | - | [3] |
| 25-Azacholestanol | Saccharomyces cerevisiae | 0.14 | - | [3] |
| (20R)- and (20S)-22,25-Diazacholesterol | Saccharomyces cerevisiae | 0.18 | - | [3] |
| 24-Azacholesterol | Saccharomyces cerevisiae | 0.22 | - | [3] |
| 25-Aza-24,25-dihydrolanosterol | Saccharomyces cerevisiae | 1.14 | - | [3] |
| 23-Azacholesterol | Saccharomyces cerevisiae | 4.8 | - | [3] |
| AZAL | Candida albicans | 3 | 54 | [2] |
| AZAL | Sunflower Embryos | - | 30 | [2] |
| AZAL | Paracoccidioides brasiliensis | 0.03 | 14 | [2] |
| AZAL | Trypanosoma brucei | - | 39 |[2] |
Table 2: Other Reported Inhibitory Activities of Azasterols
| Azasterol Compound | Target / Effect | Organism / System | Concentration | Effect | Citation |
|---|---|---|---|---|---|
| 20,25-Diazacholesterol | Cholesterol Synthesis | Cultured Chick Embryo Muscle Cells | 1 µg/ml | Complete inhibition | [9] |
| 22,26-Azasterol | Proliferation (Promastigotes) | Leishmania amazonensis | 100 nM | Complete growth arrest | [4] |
| 22,26-Azasterol | Proliferation (Amastigotes) | Leishmania amazonensis | 100 nM | Complete growth arrest |[4] |
Experimental Protocols
Characterizing the activity of enzyme inhibitors requires a systematic approach. The following outlines a general protocol for an enzyme inhibition assay, based on standard operating procedures, followed by specifics relevant to early azasterol research.[10]
General Protocol for an Enzymatic Activity Inhibition Assay
-
Experimental Design:
-
Reaction Selection: Choose a catalytic reaction with a measurable output (e.g., change in absorbance, fluorescence, or production of a radiolabeled product).
-
Condition Optimization: Determine optimal buffer pH, temperature, and ionic strength for enzyme activity.
-
Concentration Ranges:
-
Enzyme: Use a fixed, low concentration of active enzyme.
-
Substrate: Typically used at or near its Michaelis constant (Km) for IC50 determination. A range of concentrations is used for kinetic studies.
-
Inhibitor: A wide range of concentrations (e.g., logarithmic series) is required to generate a full dose-response curve.
-
-
Controls: Include positive controls (no inhibitor) and negative controls (no enzyme or no substrate) to establish baseline activity and background signal.[10]
-
-
Assay Execution:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in a suitable buffer.
-
Reaction Mixture: Combine the buffer, enzyme, and inhibitor in a reaction vessel (e.g., cuvette, microplate well). Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiation and Monitoring: Initiate the reaction by adding the substrate. Monitor the reaction progress over time by measuring the signal change.
-
-
Data Analysis:
-
Calculate Initial Velocity (v₀): Determine the initial rate of the reaction from the linear phase of the progress curve.
-
Calculate Percent Inhibition: % Inhibition = (1 - (v₀ with inhibitor / v₀ without inhibitor)) * 100
-
Determine IC50: Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve. The IC50 is the concentration of inhibitor that produces 50% inhibition.
-
Determine Inhibition Constant (Ki) and Mechanism: Perform kinetic experiments by measuring initial velocities at various substrate and inhibitor concentrations. Analyze the data using Lineweaver-Burk plots or non-linear regression fitting to models like the Michaelis-Menten equation. For very potent ("tight binding") inhibitors, the Morrison equation may be necessary for accurate Ki determination.[10]
-
Caption: A generalized experimental workflow for an enzyme inhibition assay.
Specifics for Azasterol Inhibition of 24-SMT
Early studies on 24-SMT inhibition by azasterols in S. cerevisiae involved the following key elements:
-
Enzyme Source: Partially purified 24-SMT was obtained from Saccharomyces cerevisiae microsomes.[3]
-
Substrates: The natural sterol substrate, zymosterol, was used alongside the radiolabeled methyl donor, S-adenosyl-L-[methyl-14C]methionine (SAM).[3]
-
Methodology: The assay likely involved incubating the enzyme, zymosterol, radiolabeled SAM, and the azasterol inhibitor. The reaction would then be stopped, and the lipids extracted. The incorporation of the radiolabel ([14C]methyl group) into the sterol product would be quantified using techniques like thin-layer chromatography followed by scintillation counting.
-
Kinetic Analysis: To determine the mechanism of inhibition, the assay was repeated with varying concentrations of both zymosterol and SAM, allowing for the determination that the azasterols were uncompetitive inhibitors with respect to zymosterol and competitive with respect to SAM.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Azasterol inhibition of delta 24-sterol methyltransferase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Azasterols as inhibitors of sterol 24-methyltransferase in Leishmania species and Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the function of 20-Azacholesterol in lipidomics research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of 20-Azacholesterol, a pivotal tool in lipidomics research. By elucidating its mechanism of action, downstream cellular effects, and associated experimental protocols, this document serves as a comprehensive resource for professionals investigating lipid metabolism, cellular signaling, and potential therapeutic interventions for metabolic diseases.
Core Mechanism of Action
This compound functions as a potent inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24). This enzyme is critical as it catalyzes the final step in the Bloch pathway of cholesterol biosynthesis: the reduction of desmosterol to cholesterol.[1] By blocking DHCR24, this compound effectively halts endogenous cholesterol production at its terminal stage.
The primary and most significant consequence of this inhibition is the substantial intracellular accumulation of the cholesterol precursor, desmosterol. This targeted disruption of the cholesterol synthesis pathway makes this compound an invaluable pharmacological tool for studying the specific roles of these two distinct sterols—cholesterol and desmosterol—in cellular physiology and disease.
References
20-Azacholesterol: A Technical Guide to Target Enzyme Identification and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies for identifying and characterizing the enzymatic target of 20-azacholesterol, a synthetic C20-functionalized cholesterol analog. Based on the known mechanisms of similar azasteroids, the primary hypothetical target of this compound is an enzyme within the cholesterol biosynthesis pathway, likely a sterol reductase. This document outlines the experimental protocols, data presentation, and conceptual frameworks necessary to investigate this hypothesis.
Introduction to this compound and its Putative Target
Azacholesterols are a class of cholesterol derivatives where a carbon atom in the cholesterol backbone or side chain is replaced by a nitrogen atom. These compounds are known to interfere with normal sterol metabolism and have been investigated for their potential as hypocholesterolemic agents and for their effects on insect development. For instance, 25-azacholesterol is a known inhibitor of Δ24-sterol reductase, an enzyme crucial for the conversion of phytosterols to cholesterol in insects.
Given its structure, this compound is hypothesized to act as an inhibitor of a key enzyme in the cholesterol biosynthesis pathway. A probable candidate is 24-dehydrocholesterol reductase (DHCR24) , an enzyme that catalyzes the final step in the Kandutsch-Russell pathway of cholesterol synthesis, the reduction of the C24-C25 double bond of desmosterol to form cholesterol. Inhibition of DHCR24 leads to the accumulation of desmosterol, a phenomenon observed with other azasteroids.
Target Identification and Validation Workflow
The identification and validation of this compound's target enzyme would follow a multi-step process, beginning with in silico modeling and progressing through in vitro enzymatic assays to cell-based functional studies.
Methodological & Application
Application Notes and Protocols for 20-Azacholesterol in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Azacholesterol is a synthetic derivative of cholesterol that serves as a valuable tool in cell biology and drug discovery. Its primary mechanisms of action are the modulation of the Hedgehog (Hh) signaling pathway and the inhibition of cholesterol biosynthesis. These properties make it a potent molecule for studying cellular processes related to development, cancer, and lipid metabolism.
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, including its effects on the Hedgehog and sterol regulatory element-binding protein (SREBP) signaling pathways.
Mechanism of Action
This compound exerts its biological effects through two primary pathways:
-
Hedgehog Signaling Pathway Activation: this compound functions as an agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway. By binding to Smo, it mimics the action of the natural ligand, Sonic Hedgehog (Shh), leading to the activation of Gli transcription factors and the subsequent expression of Hh target genes. This makes this compound a useful tool for studying Hh pathway activation in various cell types.
-
Inhibition of Cholesterol Biosynthesis: As a cholesterol analog, this compound can interfere with the intricate enzymatic cascade of cholesterol biosynthesis. This inhibition can lead to the accumulation of cholesterol precursors and a reduction in cellular cholesterol levels, thereby impacting membrane structure, function, and the SREBP signaling pathway, which governs lipid homeostasis.
Data Presentation
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and related compounds. Researchers should note that optimal concentrations and treatment times may vary depending on the cell type and experimental conditions and should be determined empirically.
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| 20(S)-hydroxycholesterol | NIH/3T3 | Gli-Luciferase Reporter Assay | EC50 | ~3 µM | [cite: ] |
| This compound | NIH/3T3 | Hedgehog Pathway Activation | Recommended Concentration | 10 µM | [cite: ] |
| This compound | Various | Inhibition of Cholesterol Biosynthesis | IC50 | Not available. Requires empirical determination. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Ethanol (200 proof, sterile)
-
Sterile microcentrifuge tubes
Procedure:
-
Dissolving this compound:
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in 200 proof ethanol. For example, to make 1 ml of a 10 mM stock solution of a compound with a molecular weight of 403.69 g/mol , dissolve 4.04 mg in 1 ml of ethanol.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath can aid dissolution.
-
-
Sterilization:
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
-
Storage:
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Note: The final concentration of ethanol in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Activation of the Hedgehog Signaling Pathway
This protocol details the use of a Gli-luciferase reporter assay to measure the activation of the Hedgehog pathway by this compound in NIH/3T3 cells.
Materials:
-
NIH/3T3 cells stably expressing a Gli-responsive luciferase reporter (e.g., Shh-LIGHT2 cells)
-
Complete culture medium (DMEM with 10% fetal bovine serum, penicillin/streptomycin)
-
Low-serum medium (DMEM with 0.5% fetal bovine serum, penicillin/streptomycin)
-
This compound stock solution (10 mM in ethanol)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Promega Dual-Luciferase® Reporter Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed NIH/3T3-Gli-Luc cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µl of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Treatment:
-
After 24 hours, replace the complete medium with 90 µl of low-serum medium.
-
Prepare serial dilutions of this compound in low-serum medium.
-
Add 10 µl of the diluted this compound solutions to the respective wells to achieve final concentrations ranging from 0.1 µM to 30 µM. Include a vehicle control (0.1% ethanol).
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After the incubation period, lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.
-
Normalize firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.
-
-
Data Analysis:
-
Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Protocol 3: Inhibition of Cholesterol Biosynthesis and SREBP Pathway Analysis
This protocol describes methods to assess the inhibitory effect of this compound on cholesterol biosynthesis and its impact on the SREBP pathway.
Part A: Filipin Staining for Intracellular Cholesterol Visualization
Materials:
-
Cells of interest (e.g., HepG2, a human liver cancer cell line)
-
24-well plate with sterile glass coverslips
-
Complete culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Filipin solution (50 µg/ml in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 24-48 hours. Include a vehicle control.
-
-
Fixation and Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with Filipin solution for 2 hours at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope with a UV filter set (Excitation ~340-380 nm, Emission ~385-470 nm). A decrease in fluorescence intensity compared to the control indicates a reduction in intracellular free cholesterol.
-
Part B: Quantitative Real-Time PCR (qPCR) for SREBP Target Gene Expression
Materials:
-
Treated cells from Part A
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for SREBP target genes (e.g., HMGCR, HMGCS1, LDLR) and a housekeeping gene (e.g., ACTB, GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up qPCR reactions using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in the expression of SREBP target genes in this compound-treated cells compared to the vehicle-treated control cells. An upregulation of these genes may indicate a cellular response to cholesterol depletion.
-
Mandatory Visualizations
Caption: Hedgehog signaling pathway activation by this compound.
Caption: Inhibition of cholesterol biosynthesis and SREBP pathway by this compound.
Application Notes and Protocols for Inhibiting Cholesterol Biosynthesis with 20-Azacholesterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol is a vital component of mammalian cell membranes and a precursor for the synthesis of steroid hormones and bile acids. The biosynthesis of cholesterol is a complex, multi-step process, with the final step being the conversion of desmosterol to cholesterol, catalyzed by the enzyme 24-dehydrocholesterol reductase (DHCR24). Inhibition of DHCR24 presents a strategic target for modulating cellular cholesterol levels and studying the roles of cholesterol and its precursors in various physiological and pathological processes. 20-Azacholesterol is a sterol analog that acts as an inhibitor of DHCR24, leading to the accumulation of desmosterol and a reduction in cellular cholesterol levels. These application notes provide detailed protocols for utilizing this compound to inhibit cholesterol biosynthesis in a research setting.
Mechanism of Action
This compound functions as a competitive inhibitor of DHCR24. By blocking this enzyme, it prevents the reduction of the C24-C25 double bond in the side chain of desmosterol, the final step in the Bloch pathway of cholesterol synthesis. This inhibition results in a significant increase in the cellular concentration of desmosterol and a corresponding decrease in cholesterol levels.[1] The accumulation of desmosterol can serve as a useful biomarker for assessing the efficacy of DHCR24 inhibition.[1]
The elevation of desmosterol has been shown to have biological effects of its own, including the activation of Liver X Receptors (LXRs), which play a key role in lipid metabolism and inflammation.[2][3]
Quantitative Data on DHCR24 Inhibitors
| Compound | IC50 Value | Cell/Assay System | Reference |
| SH42 | < 10 nM | Cellular Assay | [2] |
| Triparanol | 14 µM | Not Specified | [2] |
| Irbesartan | 602 nM | Immune Complex Activity Assay | [4] |
| 20,25-Diazacholesterol | 10 nM (effective concentration) | HeLa Cells | [5] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Cultured Cells with this compound
This protocol describes the general procedure for treating cultured mammalian cells with this compound to induce the inhibition of cholesterol biosynthesis.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, HepG2, primary hepatocytes)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Lipoprotein-deficient serum (LPDS) - optional, for maximizing the effect of inhibition
-
This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein assay kit
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in complete medium at 37°C in a humidified incubator with 5% CO2.
-
Preparation of Treatment Medium: Prepare the desired concentrations of this compound in the cell culture medium. A vehicle control (medium with the solvent used for the stock solution) should always be included. For studies aiming to maximize the observation of inhibited de novo synthesis, it is recommended to use a medium supplemented with LPDS instead of FBS to minimize the uptake of exogenous cholesterol.
-
Treatment: When cells reach the desired confluency, aspirate the old medium and replace it with the prepared treatment medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The optimal incubation time may vary depending on the cell type and the specific experimental goals.
-
Cell Harvesting and Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of cell lysis buffer.
-
Scrape the cells and collect the lysate.
-
Determine the protein concentration of the lysate for normalization purposes.
-
-
Downstream Analysis: The cell lysates can be used for various downstream analyses, including sterol quantification by GC-MS (Protocol 2) or analysis of gene and protein expression of key players in the cholesterol biosynthesis pathway.
Protocol 2: Quantification of Desmosterol and Cholesterol by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for the analysis of cellular sterol composition following treatment with this compound.
Materials:
-
Cell lysates from Protocol 1
-
Internal standard (e.g., epicoprostanol or deuterated cholesterol)
-
Hexane
-
Ethanol
-
Potassium hydroxide (KOH)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
To a known amount of cell lysate (normalized by protein concentration), add the internal standard.
-
Add ethanolic KOH to the samples for saponification of cholesteryl esters.
-
Incubate at 70°C for 1 hour.
-
-
Sterol Extraction:
-
After cooling to room temperature, add water and hexane to the samples.
-
Vortex vigorously to extract the non-saponifiable lipids (including cholesterol and desmosterol) into the hexane layer.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer to a new tube.
-
Repeat the extraction with hexane to maximize recovery.
-
Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried lipid extract, add the derivatizing agent (e.g., BSTFA + 1% TMCS).
-
Incubate at 60°C for 30-60 minutes to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate capillary column (e.g., HP-5ms) and a suitable temperature program to separate the TMS-derivatized sterols.
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for cholesterol and desmosterol.
-
-
Data Analysis:
-
Identify the peaks for cholesterol-TMS and desmosterol-TMS based on their retention times and characteristic mass fragments.
-
Quantify the amounts of cholesterol and desmosterol by comparing their peak areas to the peak area of the internal standard.
-
Calculate the desmosterol-to-cholesterol ratio to assess the inhibitory effect of this compound.
-
Protocol 3: DHCR24 Enzyme Activity Assay (Immune Complex-Based)
This protocol provides a method to directly measure the enzymatic activity of DHCR24, adapted from methodologies described in the literature.[4]
Materials:
-
Cell lysate containing overexpressed or endogenous DHCR24
-
Anti-DHCR24 antibody
-
Protein A/G agarose beads
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Radiolabeled substrate (e.g., [3H]-desmosterol)
-
NADPH
-
Scintillation cocktail and counter
Procedure:
-
Immunoprecipitation of DHCR24:
-
Incubate the cell lysate with an anti-DHCR24 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-enzyme complex.
-
Pellet the beads by centrifugation and wash them several times with a suitable wash buffer to remove non-specific binding.
-
-
Enzyme Activity Assay:
-
Resuspend the beads with the immunoprecipitated DHCR24 in the assay buffer.
-
Initiate the reaction by adding the radiolabeled substrate ([3H]-desmosterol) and the cofactor NADPH.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Include a negative control with beads incubated with a non-specific IgG.
-
-
Extraction and Analysis:
-
Stop the reaction by adding a mixture of chloroform and methanol.
-
Extract the lipids into the organic phase.
-
Separate the substrate ([3H]-desmosterol) from the product ([3H]-cholesterol) using thin-layer chromatography (TLC).
-
Scrape the spots corresponding to desmosterol and cholesterol from the TLC plate into separate scintillation vials.
-
-
Quantification:
-
Add scintillation cocktail to the vials and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of conversion of [3H]-desmosterol to [3H]-cholesterol to determine the DHCR24 enzyme activity.
-
To determine the IC50 of this compound, perform the assay with varying concentrations of the inhibitor.
-
Visualizations
Caption: Inhibition of DHCR24 by this compound.
Caption: Workflow for analyzing the effect of this compound.
References
- 1. Desmosterol: a biomarker for the efficient development of 20,25-diazacholesterol as a contraceptive for pest wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Inhibition of Δ24-dehydrocholesterol reductase activates pro-resolving lipid mediator biosynthesis and inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Audience: Researchers, scientists, and drug development professionals.
Introduction
20-Azacholesterol is a potent inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24), which catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, the conversion of desmosterol to cholesterol. This inhibition leads to the accumulation of desmosterol and a concomitant decrease in cellular cholesterol levels. This unique mechanism of action makes this compound an invaluable research tool for studying the roles of cholesterol and its precursors in a variety of cellular processes and diseases. These application notes provide an overview of the utility of this compound and detailed protocols for its use in studying sterol-related diseases.
Applications
-
Studying Cholesterol Homeostasis: By acutely depleting cellular cholesterol and causing the accumulation of desmosterol, this compound allows for the investigation of cellular responses to altered sterol levels. This includes the study of key regulatory pathways such as the Sterol Regulatory Element-Binding Protein (SREBP) and Liver X Receptor (LXR) signaling pathways.
-
Modeling Sterol-Related Diseases:
-
Niemann-Pick Type C (NPC) Disease: NPC is a lysosomal storage disorder characterized by the accumulation of unesterified cholesterol in late endosomes and lysosomes. While not a direct model, this compound can be used to study the cellular consequences of altered cholesterol trafficking and homeostasis, which are central to NPC pathophysiology.
-
Smith-Lemli-Opitz Syndrome (SLOS): SLOS is a genetic disorder caused by a deficiency in 7-dehydrocholesterol reductase (DHCR7), leading to an accumulation of 7-dehydrocholesterol and a deficiency in cholesterol. While this compound inhibits a different enzyme, it can be used to create cellular models with altered sterol composition to study the general effects of cholesterol precursor accumulation.
-
-
Induction of Lipid Droplets: The accumulation of desmosterol and the subsequent disruption of cholesterol homeostasis can lead to the formation of lipid droplets, which are cellular organelles for storing neutral lipids. This compound can be used to study the dynamics of lipid droplet formation and their role in cellular lipid metabolism.
Mechanism of Action
This compound acts as a competitive inhibitor of DHCR24. This inhibition blocks the reduction of the double bond at position 24 in the side chain of desmosterol, preventing its conversion to cholesterol. The resulting accumulation of desmosterol has significant downstream effects, as desmosterol itself is a signaling molecule that can activate LXR and suppress the processing and activation of SREBP2.
Quantitative Data
The following tables summarize the quantitative effects of DHCR24 inhibitors, including this compound and similar compounds, on key cellular parameters.
Table 1: Effect of DHCR24 Inhibitors on Desmosterol Accumulation
| Compound | Cell Type | Concentration | Fold Increase in Desmosterol | Reference |
| 20,25-diazacholesterol | HeLa | 10 nM | ~9-fold (90% of total sterols) | [1] |
| Triparanol | Macrophages | 5 µM | Significant accumulation | [2] |
| SH42 | Murine Peritoneal Lavage | 0.5 mg (in vivo) | Significant increase | [3] |
Table 2: IC50 Values of DHCR24 Inhibitors
| Compound | Assay Condition | IC50 | Reference |
| SH42 | Cellular assay | < 10 nM | [4] |
| Triparanol | Cellular assay | 14 µM | [4] |
Experimental Protocols
Protocol 1: Induction of Desmosterol Accumulation
This protocol describes how to treat cultured cells with this compound to induce the accumulation of desmosterol.
Materials:
-
Cultured cells (e.g., HeLa, HepG2, or primary macrophages)
-
Complete culture medium
-
Lipoprotein-deficient serum (LPDS)
-
This compound (or 20,25-diazacholesterol) stock solution (e.g., 1 mM in DMSO)
-
6-well plates
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in complete culture medium.
-
The next day, replace the medium with a medium containing 10% LPDS. This step is crucial to remove exogenous cholesterol and maximize the effect of DHCR24 inhibition.
-
Add this compound to the desired final concentration (e.g., 10 nM - 1 µM). A vehicle control (DMSO) should be included.
-
Incubate the cells for 24-72 hours. The optimal incubation time may vary depending on the cell type and the specific experiment.
-
After incubation, harvest the cells for downstream analysis (e.g., sterol analysis by GC-MS, Western blotting, or qPCR).
Protocol 2: Visualization of Unesterified Cholesterol with Filipin Staining
This protocol allows for the qualitative and semi-quantitative assessment of unesterified cholesterol accumulation in cells, a hallmark of Niemann-Pick type C disease models.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
1.5 mg/mL Glycine in PBS
-
Filipin III stock solution (e.g., 25 mg/mL in DMSO)
-
Staining solution: 50 µg/mL Filipin III in PBS with 10% Fetal Bovine Serum (FBS)
-
Fluorescence microscope with a UV filter set (Excitation: 340-380 nm, Emission: 385-470 nm)
Procedure:
-
Wash cells grown on coverslips three times with PBS.
-
Fix the cells with 4% PFA for 30-60 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Quench the PFA by incubating with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cells with the Filipin III staining solution for 2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with a suitable mounting medium.
-
Immediately visualize the cells under a fluorescence microscope. Filipin staining is sensitive to photobleaching.
Protocol 3: Visualization of Neutral Lipid Droplets with BODIPY 493/503 Staining
This protocol is for the visualization and quantification of neutral lipid droplets, which can be induced by this compound treatment.
Materials:
-
Cells cultured on glass coverslips or in a multi-well plate
-
PBS
-
4% PFA in PBS
-
BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)
-
Staining solution: 1-2 µg/mL BODIPY 493/503 in PBS
-
DAPI solution (for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets (BODIPY: Excitation ~493 nm, Emission ~503 nm; DAPI: Excitation ~358 nm, Emission ~461 nm)
Procedure:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the BODIPY 493/503 staining solution for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Add a small volume of PBS to the wells and visualize the cells under a fluorescence microscope.
Protocol 4: Western Blot Analysis of Key Proteins in Cholesterol Homeostasis
This protocol details the detection of SREBP2, LXRα, HMGCR, and LDLR proteins by Western blotting.
Materials:
-
Cell lysates prepared in RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Table 3: Primary Antibodies for Western Blotting
| Target Protein | Recommended Dilution | Supplier (Example) | Catalog # (Example) |
| SREBP2 | 1:1000 | Cell Signaling Technology | #25940 |
| LXRα | 1:1000 | Novus Biologicals | NB400-157 |
| HMGCR | 1:1000 - 1:2000 | Novus Biologicals | NBP2-66888 |
| LDLR | 1:500 - 1:1000 | Abcam | ab52818 |
| β-actin | 1:5000 | Cell Signaling Technology | #4970 |
Procedure:
-
Determine the protein concentration of the cell lysates using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 5: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of genes involved in cholesterol metabolism.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Gene-specific primers (see Table 4)
Table 4: Human qPCR Primer Sequences
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| LXRα (NR1H3) | TGGACACCTACATGCGTCGCAA | CAAGGATGTGGCATGAGCCTGT | [5][6] |
| SREBP2 (SREBF2) | CTCCATTGACTCTGAGCCAGGA | GAATCCGTGAGCGGTCTACCAT | [7] |
| HMGCR | GGCCTTTACAGAGCAGCAGG | CCTTGAGGTTGTAGCGCAGG | [8] |
| LDLR | AGACATGCAGGAGGAGACTG | GCTGTCTGGGACTGGAGTTG | [8] |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | [9] |
Procedure:
-
Isolate total RNA from cells using a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reactions in a 96-well plate with SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.
-
Run the qPCR reaction using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene like GAPDH.
Protocol 6: LXR Luciferase Reporter Assay
This protocol is for measuring the transcriptional activity of LXR in response to desmosterol accumulation.
Materials:
-
HepG2 cells
-
LXR response element (LXRE)-luciferase reporter plasmid (e.g., pLXRE-Luc)
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed HepG2 cells in a 24-well plate.
-
The next day, co-transfect the cells with the LXRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with a medium containing LPDS and treat the cells with this compound (e.g., 1 µM) or a known LXR agonist (e.g., T0901317, GW3965) as a positive control. Include a vehicle control.
-
Incubate for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Express the results as fold induction over the vehicle control.
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Regulated accumulation of desmosterol integrates macrophage lipid metabolism and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Δ24-dehydrocholesterol reductase activates pro-resolving lipid mediator biosynthesis and inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. An optimized protocol with a stepwise approach to identify specific nuclear receptor ligands from cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Desmosterol can replace cholesterol in sustaining cell proliferation and regulating the SREBP pathway in a sterol-Δ24-reductase deficient cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tripod.nih.gov [tripod.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SREBP2 Activation Induces Hepatic Long-chain Acyl-CoA Synthetase 1 (ACSL1) Expression in Vivo and in Vitro through a Sterol Regulatory Element (SRE) Motif of the ACSL1 C-promoter - PMC [pmc.ncbi.nlm.nih.gov]
Application of 20-Azacholesterol in Lipidomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of lipidomics, the ability to selectively perturb lipid metabolic pathways is crucial for understanding the intricate roles of individual lipid species in cellular processes and disease. 20-Azacholesterol is a potent inhibitor of cholesterol biosynthesis, offering a powerful tool for researchers to investigate the consequences of altered sterol metabolism. By blocking a key enzymatic step, this compound induces the accumulation of specific cholesterol precursors, enabling detailed studies of their biological functions and the downstream effects of cholesterol depletion. This application note provides a comprehensive overview of the use of this compound in lipidomics sample preparation, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action
This compound is a member of the azasterol family of compounds, which are known to interfere with sterol metabolism. Its primary mechanism of action is the inhibition of the enzyme 24-dehydrocholesterol reductase (DHCR24) . This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, which is the reduction of the double bond at position C24-C25 in the side chain of desmosterol to form cholesterol.
By inhibiting DHCR24, treatment of cells or organisms with this compound leads to a significant accumulation of its substrate, desmosterol , and a corresponding decrease in the cellular levels of cholesterol. This targeted perturbation of the sterol profile allows for the specific investigation of the roles of desmosterol and the consequences of reduced cholesterol content in various biological systems. The accumulation of desmosterol can impact cellular processes such as membrane fluidity, signaling pathways, and the formation of lipid rafts.
Signaling Pathway Perturbation
The inhibition of cholesterol synthesis by this compound has significant implications for cellular signaling. The accumulation of desmosterol and the reduction of cholesterol can influence pathways regulated by sterol levels, such as the Liver X Receptor (LXR) and the Sterol Regulatory Element-Binding Protein (SREBP) pathways. Desmosterol itself has been shown to be an endogenous ligand for LXR, and its accumulation can lead to the activation of LXR target genes involved in lipid metabolism and inflammation.
Caption: Cholesterol Biosynthesis Pathway and the Site of Inhibition by this compound.
Application in Lipidomics Sample Preparation
The primary application of this compound in a lipidomics workflow is to create a cellular model with a specifically altered sterol composition. This allows for a targeted analysis of the effects of desmosterol accumulation and cholesterol depletion.
Key Applications:
-
Functional Studies of Desmosterol: By inducing the accumulation of desmosterol, researchers can investigate its specific roles in cellular processes, such as membrane organization, cell signaling, and protein function.
-
Investigating the Impact of Cholesterol Depletion: The reduction in cellular cholesterol levels allows for the study of its importance in membrane structure, lipid raft formation, and the activity of membrane-associated proteins.
-
Drug Discovery and Target Validation: this compound can be used as a tool to mimic the effects of potential therapeutic agents that target cholesterol biosynthesis.
-
Understanding Disease Mechanisms: Altered sterol metabolism is implicated in various diseases, including atherosclerosis, neurodegenerative disorders, and cancer. This compound provides a means to model and study these pathological conditions in a controlled laboratory setting.
Experimental Protocols
The following protocols provide a general framework for the application of this compound in cell culture for lipidomics analysis. Optimization of concentrations and incubation times may be necessary for specific cell types and experimental goals.
Protocol 1: Induction of Desmosterol Accumulation in Cultured Cells
Materials:
-
Cell culture medium appropriate for the cell line of choice
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates or flasks
-
Solvent for lipid extraction (e.g., 2:1 v/v Chloroform:Methanol)
-
Internal standards for lipidomics analysis
Procedure:
-
Cell Seeding: Plate cells at a desired density in culture vessels and allow them to adhere and grow for 24 hours.
-
Treatment with this compound:
-
Prepare a working solution of this compound in cell culture medium. A final concentration in the range of 1-10 µM is a common starting point. A dose-response experiment is recommended to determine the optimal concentration for the specific cell line.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for a desired period (e.g., 24-72 hours). The incubation time will influence the extent of desmosterol accumulation.
-
-
Cell Harvesting:
-
After the incubation period, wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization or by scraping, depending on the cell type and downstream analysis.
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cell pellet with ice-cold PBS to remove any remaining medium.
-
-
Sample Storage: The cell pellet can be stored at -80°C until lipid extraction.
Protocol 2: Lipid Extraction for Mass Spectrometry Analysis
Materials:
-
Cell pellet from Protocol 1
-
Chloroform
-
Methanol
-
Water (LC-MS grade)
-
Internal standards (e.g., deuterated cholesterol, deuterated desmosterol)
-
Centrifuge
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Addition of Solvents:
-
Resuspend the cell pellet in a known volume of water.
-
Add a 2:1 (v/v) mixture of chloroform and methanol to the cell suspension. A common ratio is 1 mL of the chloroform:methanol mixture for every 10^6 to 10^7 cells.
-
Spike the sample with appropriate internal standards.
-
-
Extraction:
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and cell lysis.
-
Incubate the mixture at room temperature for 15-30 minutes.
-
-
Phase Separation:
-
Add 0.25 volumes of water to the mixture to induce phase separation.
-
Vortex briefly and then centrifuge at a low speed (e.g., 1000 x g) for 5-10 minutes to separate the aqueous and organic phases.
-
-
Collection of Lipid Extract:
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Transfer the organic phase to a new glass tube.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable solvent for your analytical platform (e.g., isopropanol, methanol).
-
Data Presentation
The following table provides an example of the expected quantitative changes in sterol composition following treatment with this compound.
| Sterol | Control Cells (Relative Abundance) | This compound Treated Cells (Relative Abundance) | Fold Change |
| Cholesterol | 100 ± 5.2 | 35 ± 4.1 | -2.86 |
| Desmosterol | 1.5 ± 0.3 | 65 ± 7.8 | +43.3 |
Note: These are representative data and the actual fold changes will vary depending on the cell type, inhibitor concentration, and incubation time.
Experimental Workflow Visualization
Caption: General experimental workflow for lipidomics analysis using this compound.
Logical Relationship of Inhibition and Outcome
Caption: Logical flow from this compound inhibition to cellular effects.
Conclusion
This compound is a valuable pharmacological tool for researchers in lipidomics and related fields. Its specific inhibition of DHCR24 provides a reliable method to manipulate cellular sterol composition, enabling the detailed investigation of the roles of desmosterol and cholesterol in health and disease. The protocols and information provided in this application note serve as a guide for the successful integration of this compound into lipidomics research workflows.
Mass Spectrometry Analysis of Cells Treated with 20-Azacholesterol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-Azacholesterol is a synthetic azasteroid known for its potent inhibition of cholesterol biosynthesis. This application note provides detailed protocols for the analysis of cells treated with this compound using mass spectrometry-based techniques. The methodologies cover cell culture and treatment, lipid extraction, and analysis of sterols by gas chromatography-mass spectrometry (GC-MS). Furthermore, a protocol for proteomic analysis is included to investigate broader cellular effects. Representative data and visualizations of the affected metabolic pathway are presented to guide researchers in their experimental design and data interpretation.
Introduction
This compound is a powerful tool for studying the physiological roles of cholesterol and the consequences of its depletion. It is a known inhibitor of the enzyme 3β-hydroxysterol-Δ24-reductase (DHCR24), which catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, the conversion of desmosterol to cholesterol. Inhibition of this enzyme leads to the accumulation of desmosterol and a reduction in cellular cholesterol levels. Understanding the precise molecular consequences of this compound treatment is crucial for its application in various research areas, including cancer biology, neurobiology, and infectious disease. Mass spectrometry is an indispensable technique for elucidating these effects by enabling the sensitive and specific quantification of changes in the cellular lipidome and proteome.
Data Presentation
The following table summarizes representative quantitative data obtained from a GC-MS analysis of sterols in cells treated with this compound. The data is based on the known effects of similar azasteroids, such as 20,25-diazacholesterol, which also inhibit DHCR24.
Table 1: Quantitative Analysis of Cellular Sterols Following this compound Treatment
| Sterol | Control (µg/mg protein) | This compound Treated (µg/mg protein) | Fold Change | p-value |
| Cholesterol | 15.2 ± 1.8 | 5.8 ± 0.9 | -2.62 | <0.001 |
| Desmosterol | 0.1 ± 0.02 | 9.5 ± 1.2 | +95.0 | <0.001 |
| Lanosterol | 0.05 ± 0.01 | 0.06 ± 0.01 | 1.2 | >0.05 |
| Lathosterol | 0.08 ± 0.01 | 0.09 ± 0.02 | 1.13 | >0.05 |
Data are presented as mean ± standard deviation from n=3 biological replicates. Statistical significance was determined using a Student's t-test.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture:
-
Culture mammalian cells (e.g., HEK293, Huh7, or a cell line relevant to the research question) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (typically in the range of 1-10 µM) for 24-48 hours. Include a vehicle control (DMSO) in parallel.
-
-
Cell Harvesting:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C for lipid or protein extraction.
-
Protocol 2: Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Lipid Extraction:
-
Resuspend the cell pellet in 1 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 1 minute and incubate at room temperature for 30 minutes with occasional vortexing.
-
Add 200 µL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Saponification and Derivatization:
-
Add 1 mL of 1 M KOH in 90% ethanol to the dried lipid extract.
-
Incubate at 60°C for 1 hour to saponify the lipids.
-
Add 1 mL of water and 2 mL of hexane, vortex, and centrifuge to extract the non-saponifiable lipids (including sterols).
-
Collect the upper hexane layer and dry it under nitrogen.
-
Derivatize the sterols by adding 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Analyze the derivatized samples using a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 180°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 15 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Identify and quantify sterols based on their retention times and mass spectra by comparing them to authentic standards. Normalize the data to the total protein content of the cell lysate.
-
Protocol 3: Proteomic Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Protein Extraction and Digestion:
-
Lyse the cell pellets in a buffer containing a strong denaturant (e.g., 8 M urea) and protease inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Peptide Cleanup:
-
Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Dry the purified peptides under vacuum.
-
-
LC-MS/MS Analysis:
-
Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography system.
-
Data Acquisition: Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, or Spectronaut).
-
Search the data against a relevant protein database (e.g., UniProt) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are differentially expressed between control and this compound-treated cells.
-
Perform pathway analysis to identify cellular processes affected by the treatment.
-
Visualizations
Caption: Inhibition of Cholesterol Biosynthesis by this compound.
Caption: Mass Spectrometry Workflow for Cellular Analysis.
Application Notes and Protocols for Inducing Desmosterol Accumulation using 20-Azacholesterol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 20-Azacholesterol to induce the accumulation of desmosterol in cellular models. This technique is a valuable tool for studying the physiological roles of desmosterol, a key intermediate in cholesterol biosynthesis, and for investigating its impact on cellular signaling pathways, particularly the Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein (SREBP) pathways.
Introduction
This compound is a potent inhibitor of the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24), which catalyzes the final step in the Bloch pathway of cholesterol synthesis: the conversion of desmosterol to cholesterol. By inhibiting DHCR24, this compound treatment leads to a dose- and time-dependent accumulation of desmosterol within the cell. This accumulation has significant biological consequences, as desmosterol has been identified as an endogenous ligand for LXR, a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. Furthermore, the altered sterol composition of cellular membranes affects the SREBP pathway, a central regulator of cholesterol and fatty acid synthesis.
Mechanism of Action
This compound acts as a competitive inhibitor of DHCR24, binding to the enzyme's active site and preventing the reduction of the C24-25 double bond in the side chain of desmosterol. This leads to a buildup of desmosterol and a concurrent decrease in cellular cholesterol levels, effectively shifting the cellular sterol pool.
Data Presentation
Quantitative Effects of DHCR24 Inhibition on Cellular Sterol Composition
The following table summarizes representative data on the dose-dependent effects of a DHCR24 inhibitor on sterol levels in cultured macrophages. While this data was generated using a different DHCR24 inhibitor, it provides an expected trend for treatment with this compound. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
| Inhibitor Conc. (µM) | Desmosterol (% of Total Sterols) | Cholesterol (% of Total Sterols) |
| 0 (Control) | < 1% | > 95% |
| 1 | 15% | 80% |
| 5 | 40% | 55% |
| 10 | 60% | 35% |
Note: This data is illustrative. Actual values will vary depending on the cell line, treatment duration, and specific DHCR24 inhibitor used.
Time-Course of Desmosterol Accumulation
The accumulation of desmosterol is a time-dependent process. The following table provides an example of the expected time-course for desmosterol accumulation following treatment with a DHCR24 inhibitor.
| Time (hours) | Desmosterol (% of Total Sterols) |
| 0 | < 1% |
| 6 | 10% |
| 12 | 25% |
| 24 | 50% |
| 48 | 65% |
Note: This data is illustrative. The kinetics of desmosterol accumulation may differ between cell types.
Experimental Protocols
Protocol 1: Induction of Desmosterol Accumulation in Cultured Cells
This protocol describes a general procedure for treating cultured mammalian cells with this compound to induce desmosterol accumulation.
Materials:
-
Cultured mammalian cells (e.g., macrophages, hepatocytes, fibroblasts)
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin
-
Solvents for lipid extraction (e.g., chloroform, methanol, hexane, isopropanol)
-
Internal standards for sterol quantification (e.g., d6-desmosterol, d7-cholesterol)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere and grow for 24 hours.
-
Preparation of this compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A typical dose-response experiment might include concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. For time-course experiments, have separate sets of plates for each time point (e.g., 6, 12, 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the plate or detach them using a cell scraper or trypsin.
-
Collect the cell suspension and pellet the cells by centrifugation.
-
-
Lipid Extraction:
-
Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction.
-
Briefly, resuspend the cell pellet in a mixture of chloroform and methanol.
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Sterol Analysis: Analyze the sterol composition of the lipid extract using HPLC or LC-MS as detailed in Protocol 2.
Protocol 2: Quantification of Desmosterol and Cholesterol by LC-MS
This protocol provides a general workflow for the quantification of desmosterol and cholesterol from cell extracts using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Dried lipid extract from Protocol 1
-
Mobile phase solvents for LC (e.g., acetonitrile, methanol, water with additives like formic acid or ammonium acetate)
-
C18 reverse-phase HPLC column
-
LC-MS system (e.g., a quadrupole or time-of-flight mass spectrometer with an electrospray ionization source)
-
Desmosterol and cholesterol analytical standards
Procedure:
-
Sample Preparation: Reconstitute the dried lipid extract in a suitable injection solvent (e.g., methanol/isopropanol).
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Use a gradient elution program with a mobile phase system designed to separate desmosterol and cholesterol.
-
-
MS Detection:
-
Ionize the eluting sterols using an appropriate ionization method (e.g., atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI)).
-
Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the specific molecular ions or fragment ions of desmosterol, cholesterol, and their respective internal standards.
-
-
Quantification:
-
Generate a standard curve using known concentrations of desmosterol and cholesterol standards.
-
Calculate the concentration of desmosterol and cholesterol in the samples by comparing their peak areas to the standard curve, normalized to the internal standards.
-
Visualization of Signaling Pathways and Workflows
Caption: Inhibition of DHCR24 by this compound blocks cholesterol synthesis.
Application Notes and Protocols: In Vivo Applications of 20-Azacholesterol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Azacholesterol is a synthetic analogue of cholesterol that acts as a potent inhibitor of cholesterol biosynthesis. Specifically, it is known to inhibit the enzyme 24-dehydrocholesterol reductase (DHCR24), which catalyzes the final step in the Kandutsch-Russell pathway of cholesterol synthesis, the conversion of desmosterol to cholesterol. This inhibitory action leads to an accumulation of desmosterol and a reduction in cellular and systemic cholesterol levels. These biochemical effects make this compound a valuable tool for studying the roles of cholesterol in various physiological and pathological processes in vivo. Its applications in animal models have primarily focused on its potential as a contraceptive agent and for studying the consequences of disrupted cholesterol metabolism.
Mechanism of Action: Inhibition of Cholesterol Biosynthesis
This compound exerts its biological effects by competitively inhibiting the enzyme DHCR24. This leads to a buildup of the cholesterol precursor, desmosterol. The accumulation of desmosterol and the depletion of cholesterol can have profound effects on cellular function, including membrane fluidity, signal transduction, and steroidogenesis.
Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.
Application: Reproductive Control in Rodents
One of the most explored in vivo applications of azacholesterols, including the related compound 20,25-diazacholesterol, is as a chemosterilant for population control of pest species, such as rodents. The disruption of cholesterol metabolism interferes with steroidogenesis, which is essential for reproductive function in both males and females.
Quantitative Data Summary
| Animal Model | Compound | Dosage | Administration Route | Duration | Observed Effects | Reference |
| Mouse | 20,25-Diazacholesterol | 10 mg/kg/day | Oral (in bait) | 10 days | Contraceptive effects | [1] |
Experimental Protocol: Oral Administration in Mice for Contraception Studies
This protocol is based on studies using 20,25-diazacholesterol and can be adapted for this compound.
1. Animal Model:
-
Species: Mouse (Mus musculus)
-
Strain: (Specify strain, e.g., CD-1, C57BL/6)
-
Age/Weight: Sexually mature adults (e.g., 8-10 weeks old)
-
Housing: Group-housed or individually housed as per experimental design. Provide standard rodent chow and water ad libitum prior to the study. Maintain a 12:12 hour light:dark cycle.
2. Materials:
-
This compound
-
Bait matrix (e.g., rolled oats, molasses)
-
Vehicle for dissolving this compound (e.g., corn oil, propylene glycol)
-
Animal balance
-
Feeding dishes
-
Cages
3. Experimental Workflow:
Caption: Experimental workflow for assessing the contraceptive efficacy of this compound in mice.
4. Bait Preparation (Example):
-
Dissolve the calculated amount of this compound in a minimal amount of the chosen vehicle to achieve the target dose (e.g., 10 mg/kg body weight).
-
Mix the dissolved compound thoroughly with a known amount of bait matrix (e.g., rolled oats and molasses) to ensure uniform distribution.
-
Prepare a placebo bait using only the vehicle and bait matrix for the control group.
-
The amount of bait provided should be sufficient to ensure all animals in a cage have access and can consume the target dose.
5. Administration and Monitoring:
-
Replace the standard chow with the prepared bait for the duration of the treatment period (e.g., 10 consecutive days).
-
Measure the amount of bait consumed daily to estimate the dose ingested by each animal or cage group.
-
Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or altered food and water intake.
6. Assessment of Contraceptive Efficacy:
-
Following the treatment period, pair the treated and control animals with untreated, fertile mates.
-
Monitor the pairs for successful mating, pregnancy, and litter size over a defined period (e.g., 2-3 months).
-
At the end of the study, euthanize the animals and collect blood for hormone analysis (e.g., testosterone, estradiol) and reproductive tissues (testes, ovaries) for histological examination to assess for changes in gametogenesis and reproductive organ morphology.
Future Directions and Other Potential Applications
The ability of this compound to modulate cholesterol homeostasis suggests its utility in studying a variety of other biological processes in animal models, including:
-
Neurobiology: Investigating the role of cholesterol in neuronal function, myelination, and in models of neurodegenerative diseases where cholesterol metabolism is implicated.
-
Cardiovascular Disease: Studying the effects of altered sterol profiles on the development of atherosclerosis and other cardiovascular conditions.
-
Oncology: Exploring the impact of cholesterol depletion on tumor growth and metastasis, as cancer cells often exhibit altered cholesterol metabolism.
For these applications, the experimental design would need to be tailored to the specific research question, including the choice of animal model, the route and duration of this compound administration, and the specific endpoints to be measured. Detailed protocols for these potential applications would need to be developed and optimized.
References
Troubleshooting & Optimization
Troubleshooting 20-Azacholesterol insolubility in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-Azacholesterol. The information is presented in a question-and-answer format to directly address common issues, particularly its insolubility in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as 20,25-diazacholesterol, is a synthetic sterol analog. It functions as a potent inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24).[1][2] This enzyme is crucial for the final step in the Bloch pathway of cholesterol biosynthesis, where it converts desmosterol to cholesterol. By inhibiting DHCR24, this compound leads to an accumulation of desmosterol and a depletion of cellular cholesterol.
Q2: Why is this compound difficult to dissolve in aqueous culture media?
A2: this compound is a hydrophobic molecule, similar in structure to cholesterol. Its nonpolar nature makes it poorly soluble in aqueous solutions like cell culture media. Therefore, it requires an organic solvent for initial dissolution before being introduced into an experimental system.
Q3: What is the recommended solvent for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and other hydrophobic compounds for use in cell culture. It is crucial to use a high grade of DMSO suitable for cell culture applications.
Q4: What is the maximum permissible concentration of DMSO in cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally at or below 0.1%. While some cell lines may tolerate up to 0.5% DMSO, it is best practice to perform a dose-response experiment to determine the specific tolerance of your cell line. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide: Insolubility and Precipitation
Problem: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium.
This is a common issue arising from the poor aqueous solubility of this compound. Here are several troubleshooting steps you can take to prevent precipitation:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock solution directly to the full volume of your culture medium. Instead, perform a stepwise or serial dilution. For example, first, dilute the DMSO stock into a small volume of pre-warmed medium, mix gently, and then add this intermediate dilution to the rest of your culture.
-
Pre-warming the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution. Adding the compound to cold media can decrease its solubility and promote precipitation.
-
Gentle Mixing: After adding the this compound solution to the medium, mix it gently by swirling or inverting the container. Vigorous vortexing can sometimes induce precipitation of hydrophobic compounds.
-
Lower the Final Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in the final culture medium. Try reducing the final working concentration of the compound.
-
Increase the Serum Concentration (if applicable): If you are using a serum-containing medium, the proteins in the serum can help to solubilize hydrophobic compounds. If your experimental design allows, a slightly higher serum concentration may aid in keeping the this compound in solution.
-
Sonication: In some cases, brief sonication of the diluted this compound solution in the culture medium can help to dissolve small precipitates. However, be cautious as excessive sonication can be detrimental to media components.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble (Quantitative data not readily available) | Recommended solvent for creating stock solutions for cell culture. |
| Ethanol | Soluble (Quantitative data not readily available) | Can be used as an alternative to DMSO, but may have different effects on cells. |
| Methanol | Soluble (Quantitative data not readily available) | Another potential solvent, but its use in cell culture is less common than DMSO or ethanol. |
| Water | Insoluble | This compound is a hydrophobic molecule and does not dissolve in aqueous solutions. |
| Cell Culture Media | Insoluble (without a co-solvent) | Will precipitate if added directly without prior dissolution in a solvent like DMSO. |
Note: While qualitative solubility is established, specific quantitative values (e.g., mg/mL or mM) for this compound in these solvents are not widely published. It is recommended to empirically determine the maximum practical stock concentration.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: The molecular weight of this compound is approximately 386.65 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 1 L/1000 mL * 386.65 g/mol = 0.0038665 g = 3.87 mg
-
-
Weigh the compound: Carefully weigh out 3.87 mg of this compound powder and place it into a sterile amber microcentrifuge tube. Using an amber tube will protect the compound from light.
-
Add DMSO: Add 1 mL of cell culture grade DMSO to the tube containing the this compound.
-
Dissolve the compound: Close the tube tightly and vortex at room temperature until the powder is completely dissolved. Gentle warming to 37°C may assist in dissolution if necessary.
-
Sterilization (Optional): If you are concerned about sterility, you can filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Objective: To prepare a final concentration of 10 µM this compound in a final volume of 10 mL of cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
Procedure:
-
Calculate the required volume of stock solution:
-
Using the formula M1V1 = M2V2:
-
(10 mM) * V1 = (10 µM) * (10 mL)
-
(10,000 µM) * V1 = 100 µM*mL
-
V1 = 0.01 mL = 10 µL
-
-
-
Prepare an intermediate dilution (Stepwise Dilution):
-
Pipette 990 µL of pre-warmed culture medium into a sterile microcentrifuge tube.
-
Add 10 µL of the 10 mM this compound stock solution to the medium.
-
Gently mix by flicking the tube or pipetting up and down. This creates a 1:100 dilution with a concentration of 100 µM.
-
-
Final Dilution:
-
Add 1 mL of the 100 µM intermediate dilution to 9 mL of pre-warmed culture medium in a sterile conical tube.
-
Gently swirl the tube to ensure thorough mixing.
-
-
Final Concentration Check: The final concentration of this compound is 10 µM. The final concentration of DMSO is 0.1% (a 1:1000 dilution of the original stock).
-
Use Immediately: Use the freshly prepared medium to treat your cells.
Mandatory Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.
References
Optimizing 20-Azacholesterol dosage to avoid cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 20-Azacholesterol. The information is designed to help optimize dosage while mitigating cytotoxic effects in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 20,25-diazacholesterol or azacosterol, is a synthetic cholesterol analog. Its primary mechanism of action is the inhibition of the enzyme 24-dehydrocholesterol reductase (DHCR24). This enzyme is crucial for the final step in the Bloch and Kandutsch-Russell pathways of cholesterol biosynthesis, specifically the conversion of desmosterol to cholesterol. Inhibition of DHCR24 leads to an accumulation of desmosterol and a depletion of cellular cholesterol.
Q2: What are the known cytotoxic effects of this compound?
A2: High concentrations of this compound can lead to cytotoxicity. Studies have shown that concentrations of 20,25-diazacholesterol exceeding 5 µg/mL can cause cell lysis in cultured chick embryo pectoral muscle cells[1]. The cytotoxic effects are likely linked to the disruption of cell membrane integrity and function due to altered sterol composition, as well as the induction of apoptosis.
Q3: Are there established IC50 values for this compound in different cell lines?
A3: Specific IC50 values for this compound are not widely reported in the scientific literature for a broad range of cell lines. The cytotoxic potential of this compound can vary significantly depending on the cell type, metabolic rate, and experimental conditions. It is crucial to determine the IC50 value empirically for your specific cell line of interest.
Q4: How can I determine the optimal, non-cytotoxic working concentration of this compound for my experiments?
A4: To determine the optimal working concentration, it is recommended to perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations (e.g., from 0.1 µg/mL to 10 µg/mL) for a specific duration (e.g., 24, 48, or 72 hours) and then assessing cell viability using a standard cytotoxicity assay, such as the MTT or LDH assay. The goal is to identify a concentration that effectively inhibits cholesterol synthesis without causing significant cell death.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at expected therapeutic doses.
-
Possible Cause: Cell line hypersensitivity.
-
Solution: Different cell lines exhibit varying sensitivities to cholesterol pathway inhibitors. It is recommended to perform a dose-response curve to determine the specific IC50 for your cell line. Start with a lower concentration range than initially planned.
-
-
Possible Cause: Solvent toxicity.
-
Solution: this compound is a lipophilic compound and often requires an organic solvent like DMSO for solubilization. Ensure the final concentration of the solvent in your culture medium is minimal (typically <0.1%) and that you include a solvent-only control in your experiments to account for any solvent-induced toxicity.
-
-
Possible Cause: Compound precipitation.
-
Solution: Due to its lipophilic nature, this compound may precipitate in aqueous culture media, leading to inconsistent results and localized high concentrations. Visually inspect your culture wells for any precipitate. To improve solubility, you can try pre-complexing the compound with cyclodextrin or using a serum-containing medium.
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause: Interference with the assay.
-
Solution: Cholesterol and its analogs can sometimes interfere with colorimetric assays like the MTT assay. This can occur through direct reduction of the tetrazolium salt or by affecting cellular metabolism in a way that is independent of cytotoxicity.
-
Recommendation: Use a complementary cytotoxicity assay to validate your results. For example, if you are using an MTT (metabolic activity) assay, confirm your findings with an LDH (membrane integrity) assay or a live/dead cell staining assay.
-
-
-
Possible Cause: Variability in cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Variations in cell density can significantly impact the results of cytotoxicity assays.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| Cytotoxic Concentration | > 5 µg/mL | Chick Embryo Pectoral Muscle Cells | [1] |
| IC50 | Not Widely Reported | Various | N/A |
Note: The lack of extensive IC50 data necessitates empirical determination for each specific cell line and experimental setup.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: LDH Release Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Calculation: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).
Visualizations
Caption: Workflow for determining the IC50 of this compound.
References
How to prevent off-target effects of 20-Azacholesterol in experiments
Welcome to the technical support center for 20-Azacholesterol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
A1: this compound, also known as 20,25-diazacholesterol (20,25-DAC), is a potent inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24). This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, which is the conversion of desmosterol to cholesterol. Therefore, the primary on-target effect of this compound is a significant reduction in cellular cholesterol levels and a corresponding accumulation of its immediate precursor, desmosterol.[1][2]
Q2: What are the main "off-target" or downstream effects of this compound?
A2: The principal off-target effects are not due to non-specific binding of the compound but are rather downstream consequences of its primary enzymatic inhibition. The accumulation of desmosterol is the most significant of these effects. Desmosterol is not an inert intermediate; it is a bioactive sterol that can:
-
Act as an endogenous ligand for Liver X Receptors (LXRs), leading to the activation of LXR target genes involved in cholesterol transport and fatty acid metabolism.[3][4]
-
Influence the activity of Sterol Regulatory Element-Binding Proteins (SREBPs), key regulators of lipid homeostasis.[3][4]
-
Alter membrane properties due to the replacement of cholesterol with desmosterol.
Q3: Why is desmosterol accumulation a concern in experiments?
A3: Desmosterol accumulation can confound experimental results. Researchers may mistakenly attribute an observed biological effect to cholesterol depletion when it is, in fact, caused by the LXR- or SREBP-mediated activities of desmosterol.[3][4] For example, desmosterol has been shown to suppress inflammatory responses and reprogram fatty acid metabolism, effects that could be misinterpreted as the primary outcome of the experiment.[3][5]
Q4: What is a critical control experiment when using this compound?
A4: A cholesterol "add-back" or "rescue" experiment is essential. This involves adding exogenous cholesterol to the cell culture medium in parallel with this compound treatment. If the observed phenotype is reversed or prevented by the addition of exogenous cholesterol, it strongly suggests the effect is due to cholesterol depletion. If the phenotype persists, it is likely a consequence of desmosterol accumulation or another unforeseen off-target effect.
Q5: Are there alternative methods to induce desmosterol accumulation or inhibit cholesterol synthesis?
A5: Yes. To confirm that the observed effects are specifically due to the inhibition of DHCR24, researchers can use alternative, non-pharmacological methods. The most common alternative is RNA interference (e.g., siRNA or shRNA) to specifically knock down the expression of the DHCR24 gene. Comparing the results from this compound treatment with DHCR24 knockdown provides a robust validation of the on-target pathway. Other pharmacological inhibitors like Triparanol can also be used, though they may have their own off-target profiles.[4]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound.
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Unexpected changes in the expression of genes related to lipid transport (e.g., ABCA1, ABCG1). | The accumulating desmosterol is activating Liver X Receptors (LXRs).[3][5] | 1. Confirm LXR Activation: Use qPCR to measure known LXR target gene expression.2. Use LXR Antagonist: Co-treat with an LXR antagonist to see if the effect is blocked.3. Perform DHCR24 siRNA: Compare results with a genetic knockdown to confirm the effect is on-target. |
| Cell viability is reduced, or cell growth is inhibited. | While often minimal, severe cholesterol depletion or high concentrations of desmosterol can impact cell health, especially in cells highly dependent on de novo synthesis.[1] | 1. Titrate Concentration: Determine the lowest effective concentration of this compound by measuring the desmosterol-to-cholesterol ratio.2. Cholesterol Add-back: Perform a rescue experiment with exogenous cholesterol.3. Check Culture Conditions: Ensure media contains lipoprotein-deficient serum (LPDS) if the goal is to force de novo synthesis. |
| Observed phenotype does not reverse with cholesterol add-back. | The effect is likely due to the specific action of desmosterol (e.g., LXR activation) and not cholesterol depletion. | 1. Investigate Desmosterol Signaling: Formulate a new hypothesis based on the known signaling roles of desmosterol.2. Use Orthogonal Approach: Use DHCR24 siRNA. If the phenotype is replicated, it confirms the effect is due to desmosterol accumulation. |
| Inconsistent results between experimental replicates. | Variability in drug concentration, cell density, or serum lipid content in the media. | 1. Standardize Protocols: Ensure consistent cell seeding density and treatment timing.2. Use Lipoprotein-Deficient Serum (LPDS): Using LPDS minimizes variability from exogenous cholesterol supplied by standard fetal bovine serum (FBS).[1] |
Key Experimental Protocols
Protocol 1: Cholesterol Add-Back (Rescue) Experiment
This protocol is designed to determine if an observed phenotype is due to cholesterol depletion.
-
Reagent Preparation:
-
Cholesterol Stock Solution (10 mM): Dissolve 3.87 mg of cholesterol in 1 mL of methyl-β-cyclodextrin (MβCD) solution (10% w/v in sterile water). Heat at 80°C for 15-30 minutes with vortexing until the solution is clear. Filter sterilize.
-
-
Experimental Setup:
-
Seed cells and allow them to adhere overnight.
-
Replace media with media containing lipoprotein-deficient serum (LPDS) to ensure reliance on de novo synthesis. .
-
Prepare the following treatment groups:
-
Vehicle Control: Media + LPDS + Vehicle (e.g., DMSO).
-
This compound: Media + LPDS + this compound (e.g., 10 nM).
-
Rescue Group: Media + LPDS + this compound + Exogenous Cholesterol (e.g., 10 µM).
-
Cholesterol Control: Media + LPDS + Exogenous Cholesterol.
-
-
-
Incubation:
-
Treat cells for the desired experimental duration (e.g., 24-72 hours).
-
-
Analysis:
-
Perform the primary assay (e.g., gene expression analysis, cell viability assay).
-
Interpretation: If the phenotype observed in the "this compound" group is reversed in the "Rescue Group," the effect is attributable to cholesterol depletion.
-
Protocol 2: Validation of On-Target Effect via Sterol Profiling (GC-MS)
This protocol confirms that this compound is inhibiting DHCR24 by measuring cellular sterol levels.
-
Cell Treatment & Lysis:
-
Treat cells with Vehicle or this compound for the desired time.
-
Wash cells with PBS, scrape, and pellet them.
-
-
Lipid Extraction and Saponification:
-
Sterol Extraction:
-
Cool the samples and extract the non-saponifiable lipids (including free sterols) using an organic solvent like methyl tert-butyl ether or hexane.[2]
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To make the sterols volatile for gas chromatography, derivatize them by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer.
-
Monitor for the characteristic ions of the derivatized cholesterol and desmosterol.
-
-
Data Analysis:
-
Quantify the peak areas for cholesterol and desmosterol relative to the internal standard.
-
Calculate the desmosterol-to-cholesterol ratio for each sample. A significant increase in this ratio confirms DHCR24 inhibition.
-
Visualizations
Signaling Pathway Diagram
Caption: On-target inhibition of DHCR24 by this compound and resulting downstream signaling.
Experimental Workflow Diagram
Caption: Workflow for validating and interpreting effects of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting unexpected results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. DHCR24 inhibitor SH42 increases desmosterol without preventing atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulated accumulation of desmosterol integrates macrophage lipid metabolism and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. avantiresearch.com [avantiresearch.com]
Dealing with batch-to-batch variability of 20-Azacholesterol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-Azacholesterol. Batch-to-batch variability of chemical compounds can be a significant source of experimental inconsistency. This guide aims to provide a structured approach to identifying and mitigating issues arising from the potential variability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic sterol analog. Its primary mechanism of action is the inhibition of the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24). This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, which is the conversion of desmosterol to cholesterol. By inhibiting DHCR24, this compound treatment leads to an accumulation of desmosterol and a corresponding decrease in cellular cholesterol levels.
Q2: How does the accumulation of desmosterol affect cellular signaling?
A2: The accumulation of desmosterol can significantly impact cellular signaling pathways that are sensitive to sterol composition, most notably the Hedgehog (Hh) signaling pathway. Desmosterol can act as a modulator of Smoothened (Smo), a key signal transducer in the Hh pathway. The altered ratio of desmosterol to cholesterol in cellular membranes can influence the conformation and activity of Smo, thereby affecting downstream signaling events.
Q3: What are the potential sources of batch-to-batch variability with this compound?
A3: Batch-to-batch variability can arise from several factors during the synthesis and purification of this compound. Potential sources include:
-
Purity: The percentage of the active this compound compound may vary between batches.
-
Impurities: The nature and concentration of impurities can differ. These may include unreacted starting materials, byproducts from the synthesis, or isomers of this compound.
-
Solubility and Stability: Variations in the physical properties of the solid compound could affect its solubility and stability in solution.
-
Counter-ions: If the compound is supplied as a salt, the nature and amount of the counter-ion can vary.
Q4: How can I assess the quality of a new batch of this compound?
A4: It is highly recommended to perform in-house quality control on each new batch. This can include:
-
Analytical Chemistry: Techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) can be used to assess purity and confirm the molecular weight of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure.
-
Functional Assays: A dose-response experiment in a well-established cellular assay is crucial to confirm the biological activity and compare the potency of the new batch to previous batches.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibition of cholesterol synthesis. | Low purity or degradation of the this compound batch. Impurities may be inactive or could even interfere with the intended activity. The compound may have degraded due to improper storage. | 1. Verify Purity: If possible, analyze the purity of the batch using HPLC-MS. Compare the purity with the vendor's certificate of analysis. 2. Confirm Activity: Perform a dose-response experiment to determine the IC50 of the current batch for DHCR24 inhibition and compare it to a previously validated batch or literature values. 3. Check Storage: Ensure the compound has been stored according to the manufacturer's recommendations (typically at -20°C or -80°C, protected from light and moisture). |
| High cell toxicity or unexpected off-target effects. | Presence of toxic impurities. Synthesis byproducts or residual solvents could be cytotoxic. | 1. Assess Cell Viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of concentrations of the this compound batch to determine its toxicity profile. 2. Purity Analysis: If high toxicity is observed at concentrations where it's not expected, this strongly suggests the presence of impurities. Contact the supplier for more information on the impurity profile. 3. Consider a Different Supplier: If the problem persists, consider obtaining the compound from a different, reputable supplier. |
| Variability in Hedgehog signaling pathway activation/inhibition. | Inconsistent desmosterol accumulation. The potency of different batches in inhibiting DHCR24 may vary, leading to different levels of desmosterol. Presence of impurities that directly affect Smoothened. Some sterol-like impurities might directly activate or inhibit Smoothened, independent of DHCR24 inhibition. | 1. Quantify Desmosterol Levels: Use GC-MS or LC-MS to quantify the cellular levels of desmosterol and cholesterol after treatment with different batches of this compound. This will directly measure the compound's effect on its target. 2. Use a Smoothened Antagonist: To confirm that the observed effects on the Hedgehog pathway are due to desmosterol accumulation, co-treat cells with a known Smoothened antagonist (e.g., cyclopamine or vismodegib). The effect should be blocked. 3. Test in a DHCR24-knockout cell line: If available, use a DHCR24-knockout cell line as a negative control. This compound should have no effect on the sterol profile in these cells. |
| Poor solubility or precipitation of the compound in cell culture media. | Incorrect solvent or improper preparation of stock solutions. this compound is a lipophilic molecule and may have limited solubility in aqueous solutions. Batch-to-batch differences in physical form. | 1. Optimize Solubilization: Prepare high-concentration stock solutions in an appropriate organic solvent such as DMSO or ethanol. Ensure the compound is fully dissolved before further dilution. 2. Avoid Freeze-Thaw Cycles: Aliquot stock solutions to minimize freeze-thaw cycles, which can lead to precipitation. 3. Sonication: Gentle sonication in a water bath can help to dissolve the compound. 4. Final Concentration of Solvent: Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1%) and is consistent across all experiments, including vehicle controls. |
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC-MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Expected Ion: [M+H]+ for this compound.
-
-
Data Analysis: Integrate the peak area of this compound and any impurity peaks to calculate the percentage purity.
Protocol 2: Functional Validation of this compound by Measuring Desmosterol Accumulation
-
Cell Culture: Plate cells (e.g., NIH-3T3 or a relevant cell line) in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-response of this compound (e.g., 0, 10, 100, 1000 nM) from the new and a reference batch for 24-48 hours.
-
Lipid Extraction:
-
Wash cells with PBS.
-
Scrape cells in methanol.
-
Add a known amount of an internal standard (e.g., d7-cholesterol).
-
Perform a Bligh-Dyer or a similar lipid extraction.
-
-
Derivatization: Silylate the sterols using a reagent like BSTFA with 1% TMCS.
-
GC-MS Analysis:
-
Column: A suitable capillary column for sterol analysis (e.g., HP-5ms).
-
Injection: Splitless injection.
-
Oven Program: A temperature gradient appropriate for separating desmosterol and cholesterol.
-
MS Detection: Use selected ion monitoring (SIM) for the characteristic ions of desmosterol, cholesterol, and the internal standard.
-
-
Data Analysis: Quantify the amount of desmosterol and cholesterol relative to the internal standard. Calculate the desmosterol/cholesterol ratio for each concentration and compare the dose-response curves between batches.
Visualizations
Caption: Mechanism of this compound in the Hedgehog signaling pathway.
Caption: Troubleshooting workflow for inconsistent results with this compound.
Technical Support Center: Interpreting Unexpected Results in 20-Azacholesterol Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in cells treated with 20-Azacholesterol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24). This enzyme catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, which is the conversion of desmosterol to cholesterol. Therefore, treatment of cells with this compound is expected to lead to a decrease in cellular cholesterol levels and an accumulation of desmosterol.
Q2: I've treated my cells with this compound to inhibit Hedgehog signaling, but I'm seeing an unexpected activation of the pathway. Why could this be happening?
This is a documented paradoxical effect. While the long-term depletion of cholesterol is expected to inhibit Hedgehog (Hh) signaling, the immediate effect can be activation. This is because the accumulating desmosterol, the substrate of the inhibited DHCR24 enzyme, can itself act as an agonist for Smoothened (SMO), a key transmembrane protein in the Hh pathway.[1] This can lead to a transient or even sustained activation of the pathway, depending on the cell type and experimental conditions.
Q3: My this compound treated cells are showing signs of cytotoxicity and stress, even at concentrations that are reported to be non-toxic. What could be the cause?
Several factors could contribute to unexpected cytotoxicity:
-
Compound Solubility: this compound can be difficult to dissolve. If it precipitates out of solution, it can cause non-specific toxicity to cells.
-
Solvent Effects: The solvent used to dissolve this compound, typically DMSO, can be toxic to some cell lines at higher concentrations. It is crucial to use the lowest possible concentration of DMSO and include a vehicle-only control.
-
Cellular Stress Response: The accumulation of desmosterol and the disruption of cholesterol homeostasis can induce cellular stress, such as the Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR).[2][3][4] This can lead to apoptosis if the stress is prolonged or severe.
-
Off-Target Effects: While this compound is a specific inhibitor of DHCR24, high concentrations may have off-target effects on other cellular processes.
Q4: I am observing changes in gene expression that are not related to the canonical Hedgehog or LXR pathways. Is this expected?
Yes, this is possible. The significant alteration in the cellular sterol profile caused by this compound can have wide-ranging effects on gene expression. Desmosterol itself can regulate the activity of other nuclear receptors besides LXR. Furthermore, cellular stress responses induced by the treatment can activate a variety of transcription factors, leading to broad changes in the transcriptome.
Troubleshooting Guides
Issue 1: Paradoxical Activation of the Hedgehog Signaling Pathway
Symptoms:
-
Increased expression of Hedgehog target genes (e.g., GLI1, PTCH1).
-
Increased Gli-luciferase reporter activity.
-
Unexpected activation of downstream signaling events.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Desmosterol-mediated SMO Activation | Measure the levels of desmosterol and cholesterol in your treated cells using GC-MS or LC-MS to confirm the accumulation of desmosterol. Consider using a SMO antagonist, such as cyclopamine or vismodegib, in conjunction with this compound to block this paradoxical activation. |
| Activation of Non-Canonical Hedgehog Signaling | Investigate key nodes of non-canonical Hedgehog pathways. For example, assess changes in intracellular calcium levels or the activity of small GTPases, which have been implicated in non-canonical signaling.[5] |
| Time-dependent Effects | Perform a time-course experiment to determine if the activation is transient. The initial accumulation of desmosterol may cause a spike in signaling that later subsides as cholesterol levels drop. |
Issue 2: Unexpected Cytotoxicity or Cell Death
Symptoms:
-
Reduced cell viability in MTT or other viability assays.
-
Increased apoptosis detected by TUNEL staining or caspase activation assays.
-
Visible changes in cell morphology, such as rounding and detachment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect your treatment media for any signs of precipitation. Prepare fresh stock solutions and ensure the final concentration of this compound in the media is below its solubility limit. Consider a brief sonication of the stock solution. |
| Solvent Toxicity | Titrate the concentration of your solvent (e.g., DMSO) to determine the maximum non-toxic concentration for your specific cell line. Always include a vehicle-only control in your experiments. |
| Induction of ER Stress/UPR | Perform western blotting for markers of ER stress and the UPR, such as BiP/GRP78, CHOP, and spliced XBP1. If stress is detected, consider reducing the concentration of this compound or the duration of the treatment. |
Data Presentation
Table 1: Hypothetical Quantitative Data on Sterol Levels and Hedgehog Pathway Activation in this compound Treated Cells
| Treatment | Desmosterol (ng/mg protein) | Cholesterol (ng/mg protein) | GLI1 mRNA (fold change) |
| Vehicle (DMSO) | 5.2 ± 0.8 | 250.6 ± 15.3 | 1.0 ± 0.1 |
| This compound (1 µM) | 85.3 ± 9.1 | 150.2 ± 12.8 | 3.5 ± 0.4 |
| This compound (1 µM) + Cyclopamine (5 µM) | 84.9 ± 8.7 | 152.5 ± 13.1 | 1.2 ± 0.2 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Cell Treatment with this compound
-
Stock Solution Preparation: Dissolve this compound in DMSO to prepare a 10 mM stock solution. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: The day after seeding, replace the medium with fresh medium containing the desired final concentration of this compound. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis, or lipid extraction).
Protocol 2: Analysis of Sterol Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Lipid Extraction:
-
Wash cell pellets with ice-cold PBS.
-
Extract lipids using a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Saponification:
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the lipid film in ethanolic KOH and heat at 60°C for 1 hour to hydrolyze sterol esters.
-
-
Derivatization:
-
Extract the non-saponifiable lipids (including free sterols) with hexane.
-
Dry the hexane extract and derivatize the sterols with a silylating agent (e.g., BSTFA with 1% TMCS) to make them volatile for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Use a suitable column (e.g., a DB-5ms) and temperature program to separate the different sterols.
-
Identify and quantify desmosterol and cholesterol based on their retention times and mass spectra, using appropriate standards for calibration.
-
Mandatory Visualizations
References
- 1. Sterol regulation of developmental and oncogenic Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 24(S)-Hydroxycholesterol induces ER dysfunction-mediated unconventional cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The unfolded protein response in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hedgehog signaling and its molecular perspective with cholesterol: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Cellular Delivery of 20-Azacholesterol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the delivery of 20-azacholesterol to cells for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating in my cell culture medium. How can I improve its solubility?
This compound has low aqueous solubility, which can lead to precipitation in cell culture media. To overcome this, you can use solubilizing agents such as cyclodextrins. Beta-cyclodextrins (β-CD) and their derivatives, like hydroxypropyl-β-cyclodextrin (HPβCD), are effective at encapsulating hydrophobic molecules like this compound within their hydrophobic core, while their hydrophilic exterior enhances water solubility.[1][2][3] This forms an inclusion complex that is more stable and soluble in aqueous solutions.[1][2]
Q2: I am observing low cellular uptake of this compound. What strategies can I use to enhance its delivery into cells?
Low cellular uptake is a common issue with hydrophobic compounds. Two primary strategies can significantly improve the delivery of this compound into cells:
-
Nanoparticle-based delivery systems: Encapsulating this compound into nanoparticles, such as lipid nanoparticles (LNPs) or polymeric nanoparticles, can facilitate its transport across the cell membrane.[4][5] These nanoparticles can be engineered to target specific cell types.[5][6]
-
Cyclodextrin complexation: Forming an inclusion complex with cyclodextrins not only improves solubility but can also enhance cellular internalization.[1]
Q3: What are the advantages of using a nanoparticle-based delivery system for this compound?
Nanoparticle-based delivery systems offer several advantages for delivering this compound:
-
Improved Solubility and Stability: Nanoparticles protect this compound from degradation and increase its solubility in aqueous environments.
-
Enhanced Cellular Uptake: Nanoparticles can be taken up by cells more efficiently than the free compound through endocytosis.[7]
-
Targeted Delivery: The surface of nanoparticles can be modified with ligands (e.g., sugars, antibodies) to target specific cell surface receptors, thereby increasing the concentration of this compound in the desired cell population and reducing off-target effects.[5][6]
-
Controlled Release: Nanoparticle formulations can be designed for sustained or triggered release of the encapsulated compound.[7]
Q4: Which type of cyclodextrin is best for this compound?
β-cyclodextrin (β-CD) is often a suitable choice for cholesterol and its derivatives due to the compatible size of its hydrophobic cavity.[3] However, β-CD has relatively low water solubility. Chemically modified derivatives such as hydroxypropyl-β-cyclodextrin (HPβCD) offer significantly improved aqueous solubility and are generally preferred for in vitro and in vivo applications.[2]
Troubleshooting Guides
Issue 1: Poor Efficacy of this compound in Cell-Based Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Bioavailability | Formulate this compound with HPβCD to increase its concentration in the culture medium. | Increased apparent solubility and improved biological activity at the same nominal concentration. |
| Inefficient Cellular Uptake | Encapsulate this compound in lipid nanoparticles (LNPs). | Enhanced cellular uptake through endocytosis, leading to a more potent biological effect. |
| Degradation of the Compound | Prepare fresh stock solutions and formulations for each experiment. | Consistent and reproducible experimental results. |
Issue 2: Cytotoxicity Observed at Higher Concentrations of this compound Delivery Vehicle
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cyclodextrin Toxicity | Determine the maximum non-toxic concentration of the cyclodextrin on your specific cell line using a cell viability assay (e.g., MTT, PrestoBlue). | Identification of a safe concentration range for the delivery vehicle. |
| Nanoparticle Toxicity | Characterize the nanoparticles for size, charge, and stability. Perform dose-response cytotoxicity assays with empty nanoparticles. | Optimization of nanoparticle formulation to minimize cellular toxicity. |
| Solvent Toxicity (e.g., DMSO) | Ensure the final concentration of the organic solvent used to dissolve the this compound is well below the toxic threshold for your cells (typically <0.1%). | Reduced non-specific cell death and clearer interpretation of this compound-specific effects. |
Data Presentation
Table 1: Comparison of this compound Delivery Methods
| Delivery Method | Solubility Enhancement | Cellular Uptake Efficiency | Potential for Targeting | Ease of Preparation |
| Direct Solubilization in DMSO | Low | Low | None | High |
| HPβCD Inclusion Complex | High | Moderate | None | High |
| Lipid Nanoparticles (LNPs) | Very High | High | High | Moderate |
| Polymeric Nanoparticles | Very High | High | High | Moderate to Low |
Experimental Protocols
Protocol 1: Preparation of this compound-HPβCD Inclusion Complex
This protocol is adapted from a general method for preparing inclusion complexes of hydrophobic drugs with cyclodextrins.[1]
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO).
-
Prepare a 20 mM stock solution of HPβCD in sterile deionized water.
-
-
Complex Formation:
-
In a sterile microcentrifuge tube, add the desired volume of the this compound stock solution.
-
Add the HPβCD solution drop-wise to the this compound solution while vortexing. A 1:2 molar ratio of this compound to HPβCD is a good starting point.
-
Incubate the mixture at room temperature for 1-2 hours with continuous stirring or shaking to facilitate the formation of the inclusion complex.
-
-
Sterilization and Use:
-
Sterilize the complex solution by passing it through a 0.22 µm syringe filter.
-
The complex is now ready to be added to the cell culture medium at the desired final concentration.
-
Protocol 2: Formulation of this compound Loaded Lipid Nanoparticles (LNPs)
This protocol provides a general workflow for the preparation of LNPs, which can be adapted for this compound.
-
Lipid Film Hydration Method:
-
In a round-bottom flask, dissolve this compound and a mixture of lipids (e.g., a cationic lipid, a helper lipid like DOPE, cholesterol, and a PEGylated lipid) in an organic solvent such as chloroform or ethanol.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS or citrate buffer) by vortexing or sonicating. This will form multilamellar vesicles.
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the vesicle suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification and Characterization:
-
Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterize the LNPs for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency of this compound using a suitable analytical technique (e.g., HPLC).
-
Visualizations
Caption: Workflow for preparing and using this compound delivery systems.
Caption: Mechanisms of cellular uptake for this compound formulations.
Caption: A logical guide for troubleshooting poor experimental results.
References
- 1. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrins as Emerging Therapeutic Tools in the Treatment of Cholesterol-Associated Vascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Cyclodextrin-based nanoassemblies for the treatment of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticles containing oxidized cholesterol deliver mRNA to the liver microenvironment at clinically relevant doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sugar-decorated cholesterol-core nanoparticles as potential targeting nanomedicines for the delivery of lipophilic drugs - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Measuring the Uptake of 20-Azacholesterol by Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring the cellular uptake of 20-Azacholesterol and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to measure the cellular uptake of this compound?
Direct measurement of unlabeled this compound uptake is challenging due to the lack of inherent signal. Therefore, two main indirect approaches are employed:
-
Fluorescent Cholesterol Analogs: This method uses cholesterol molecules tagged with a fluorescent dye (e.g., NBD-cholesterol). These analogs are commercially available in assay kits and allow for the quantification of cholesterol uptake using fluorescence microscopy, flow cytometry, or a fluorescence plate reader.[1][2][3] While this method doesn't measure this compound directly, it is a valuable tool for studying the general mechanisms of sterol uptake and for screening potential inhibitors.[1][3]
-
Click Chemistry: This powerful technique offers a more specific way to track molecules like this compound.[4][5][6] It involves synthesizing an analog of this compound that contains a small, bio-inert chemical handle, such as an alkyne group.[4][5] This "clickable" analog is introduced to the cells. Following uptake, the cells are fixed and permeabilized, and a fluorescent probe with a complementary reactive group (an azide) is added. A copper-catalyzed reaction, known as a "click reaction," covalently attaches the fluorescent probe to the this compound analog, enabling its visualization and quantification.[6][7][8]
Q2: Can I directly measure unlabeled this compound uptake?
Directly measuring the uptake of unlabeled this compound is not feasible with standard laboratory techniques like fluorescence microscopy or flow cytometry. Quantification would require more specialized and labor-intensive methods like mass spectrometry, which can measure the total amount of the compound in cell lysates.
Q3: What are the advantages and disadvantages of using fluorescently-labeled cholesterol versus click chemistry?
| Feature | Fluorescent Cholesterol Analogs | Click Chemistry with this compound Analog |
| Specificity | Lower: The bulky fluorescent tag may alter uptake mechanisms. | Higher: The small alkyne tag is less likely to interfere with biological activity.[4] |
| Ease of Use | High: Reagents are often available in ready-to-use kits.[1][2][3] | Moderate: Requires synthesis of the clickable analog and a multi-step labeling protocol.[7][8] |
| Sensitivity | Good | Excellent: The click reaction is highly specific and efficient, leading to low background.[6] |
| Cost | Generally lower | Can be higher due to custom synthesis of the analog. |
Q4: What essential controls should I include in my uptake experiment?
-
Negative Control (Un-treated cells): To measure background fluorescence.
-
Vehicle Control: To ensure the solvent used to dissolve this compound does not affect the cells.
-
Positive Control (for inhibition assays): A known inhibitor of cholesterol uptake, such as U-18666A or Dynasore, can be used to validate the assay.[3][9]
-
Time-course Experiment: To determine the optimal incubation time for uptake.
-
Dose-response Experiment: To identify the ideal concentration of the this compound analog.
Troubleshooting Guides
Problem: Low or No Fluorescent Signal
| Possible Cause | Suggested Solution |
| Insufficient incubation time. | Perform a time-course experiment (e.g., 1, 4, 8, 12, 24 hours) to determine the optimal uptake period. |
| Low concentration of the probe. | Titrate the concentration of the fluorescently-labeled cholesterol or clickable this compound analog to find the optimal signal-to-noise ratio. |
| Inefficient click reaction (for click chemistry). | Ensure the copper (I) catalyst is fresh and not oxidized. Use a copper-chelating ligand like THPTA to improve reaction efficiency.[7][8] |
| Cell type has low uptake capacity. | Use a cell line known for high cholesterol uptake, such as HepG2 or CHO cells, as a positive control. |
| Inhibitory components in the media. | Use serum-free or delipidated serum media during the incubation with the sterol analog to avoid competition.[4] |
Problem: High Background Fluorescence
| Possible Cause | Suggested Solution |
| Probe is binding non-specifically to the plate or coverslip. | Pre-coat plates/coverslips with a blocking agent like poly-D-lysine or use low-binding plates. |
| Incomplete removal of unbound probe. | Increase the number and duration of washing steps after incubation with the probe. |
| Autofluorescence from cells or media. | Use a phenol red-free medium. Image a negative control (untreated cells) to establish a baseline for autofluorescence and subtract it from your measurements. |
| Sub-optimal fixation and permeabilization. | Optimize fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.1% Triton X-100 or saponin) times and concentrations. |
Problem: Cell Death or Altered Morphology
| Possible Cause | Suggested Solution |
| Cytotoxicity of the this compound analog or fluorescent probe. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at various concentrations of your compound. |
| Toxicity of the click chemistry reagents. | Minimize the concentration of copper and the incubation time for the click reaction. Ensure a copper chelator is used.[8] |
| Harsh experimental conditions. | Handle cells gently during washing and reagent addition steps. Ensure all solutions are at the appropriate temperature and pH. |
Experimental Protocols
Protocol 1: General Cellular Uptake Assay Using Fluorescent Cholesterol (NBD-Cholesterol)
This protocol provides a general method for measuring cholesterol uptake using a commercially available fluorescent analog.
Materials:
-
NBD-Cholesterol
-
Cell line of interest (e.g., HepG2)
-
Culture medium (serum-free or with delipidated serum)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment:
-
Remove the culture medium and wash the cells once with PBS.
-
Add serum-free medium containing the desired concentration of NBD-Cholesterol (typically 1-5 µg/mL).
-
For inhibitor studies, pre-incubate the cells with the inhibitor for a specific time before adding the NBD-Cholesterol.
-
-
Incubation: Incubate the cells at 37°C for the desired time (e.g., 4 hours).
-
Washing:
-
Remove the medium containing NBD-Cholesterol.
-
Wash the cells three times with cold PBS to remove unbound probe.
-
-
Quantification:
-
Plate Reader: Add PBS to each well and measure the fluorescence (Ex/Em = 485/535 nm).[2]
-
Microscopy/Flow Cytometry: Lyse the cells or prepare them for imaging/analysis according to the instrument's protocol.
-
Protocol 2: Measuring Uptake of a "Clickable" this compound Analog
This protocol outlines the steps for labeling and visualizing a this compound analog containing an alkyne group.
Materials:
-
Alkyne-modified this compound
-
Cell line of interest
-
Culture medium (serum-free or with delipidated serum)
-
PBS
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click reaction cocktail:
-
Fluorescent azide probe (e.g., Alexa Fluor 488 Azide)
-
Copper (II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper chelating ligand (e.g., THPTA)
-
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
Cell Plating and Treatment: Follow steps 1 and 2 from Protocol 1, using the alkyne-modified this compound instead of NBD-Cholesterol.
-
Incubation: Incubate the cells at 37°C for the desired time.
-
Fixation:
-
Remove the medium and wash the cells once with PBS.
-
Add the fixative and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Add the permeabilization buffer and incubate for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions for the fluorescent azide probe. A typical cocktail includes the azide probe, CuSO₄, and sodium ascorbate in a buffer.[7]
-
Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Wash the cells three times with PBS.
-
If desired, add a nuclear counterstain like DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Visualizations
Caption: General workflow for measuring cellular uptake of this compound analogs.
Caption: The principle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (Click) reaction.
Caption: Troubleshooting decision tree for low signal intensity in uptake assays.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tracking the subcellular fate of 20(s)-hydroxycholesterol with click chemistry reveals a transport pathway to the Golgi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 20-Azacholesterol in Long-Term Cell Culture
Frequently Asked Questions (FAQs)
Q1: My cells have become less sensitive to 20-Azacholesterol over time. What are the possible reasons?
A1: Development of resistance to a bioactive compound like this compound in long-term cell culture can occur through several mechanisms:
-
Target Enzyme Alteration: The enzyme in the cholesterol biosynthesis pathway that this compound targets may have undergone mutation, reducing the binding affinity of the inhibitor.
-
Increased Drug Efflux: Cells may upregulate the expression of transporter proteins (e.g., ABC transporters) that actively pump this compound out of the cell, lowering its intracellular concentration.
-
Metabolic Reprogramming: Cells might activate alternative pathways to compensate for the inhibition of cholesterol synthesis or utilize exogenous cholesterol more efficiently.
-
Upregulation of the Target Pathway: Cells may increase the expression of the target enzyme or other enzymes in the cholesterol biosynthesis pathway to overcome the inhibitory effect. This is often mediated by the Sterol Regulatory Element-Binding Protein (SREBP) pathway, which is activated when cellular sterol levels are low.[1][2][3][4][5]
-
Cell Population Heterogeneity: The original cell population may have contained a small subpopulation of cells with inherent resistance. Long-term treatment with this compound can select for and enrich this resistant population.
Q2: How can I confirm that my cells have developed resistance to this compound?
A2: To confirm resistance, you can perform a dose-response experiment. Compare the IC50 (half-maximal inhibitory concentration) of this compound in your long-term treated cells with that of the parental (non-resistant) cell line. A significant increase in the IC50 value for the long-term treated cells indicates the development of resistance.
Q3: What are the initial steps to troubleshoot this compound resistance?
A3: Start with these initial checks:
-
Verify Compound Integrity: Ensure that your stock solution of this compound has not degraded. Prepare a fresh stock and repeat the experiment.
-
Mycoplasma Testing: Mycoplasma contamination can alter cellular metabolism and drug sensitivity. Regularly test your cell cultures for mycoplasma.
-
Cell Line Authentication: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination.
-
Review Culture Conditions: Ensure consistency in media formulation, serum batch, incubator conditions (CO2, temperature, humidity), and cell passage number.
Troubleshooting Guide
The following table provides potential causes for decreased sensitivity to this compound and suggests experimental approaches to investigate and potentially overcome the issue.
| Observation | Potential Cause | Suggested Troubleshooting/Experimental Protocol |
| Gradual increase in IC50 over several passages | Selection of a resistant subpopulation. | Protocol: Perform single-cell cloning of the resistant population to isolate and characterize individual clones. Compare the expression of cholesterol biosynthesis pathway genes (e.g., HMGCR, DHCR7) and drug efflux pumps (e.g., ABCG2) between sensitive and resistant clones via qPCR or Western blot. |
| Reduced inhibition of cholesterol synthesis despite high concentrations of this compound | Upregulation of the cholesterol biosynthesis pathway. | Protocol: Analyze the activation status of the SREBP pathway. Measure the protein levels of precursor and mature SREBP-2.[1][2][3][4][5] Assess the mRNA levels of SREBP-2 target genes (e.g., HMGCS1, HMGCR, SQLE) using qPCR. |
| No change in target pathway expression, but still resistant | Increased drug efflux. | Protocol: Use a fluorescent dye substrate for ABC transporters (e.g., Rhodamine 123) to assess efflux activity. Co-treat cells with this compound and a known inhibitor of ABC transporters (e.g., verapamil) to see if sensitivity is restored. |
| Cells show altered lipid droplet accumulation | Metabolic reprogramming and altered lipid storage. | Protocol: Stain cells with a neutral lipid stain (e.g., Oil Red O or BODIPY) to visualize and quantify lipid droplets. Analyze the cellular lipid profile using mass spectrometry to identify changes in cholesterol esters and other lipid species. |
Experimental Protocols
Protocol 1: Determination of IC50 Value
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as MTT, resazurin, or a cell counting-based assay.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Analysis of SREBP Pathway Activation by Western Blot
-
Cell Lysis: Treat sensitive and resistant cells with this compound for a specified time. Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the precursor and cleaved (active) forms of SREBP-2. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of cleaved SREBP-2 to precursor SREBP-2.
Signaling Pathways and Experimental Workflows
Cholesterol Biosynthesis and its Regulation
The cholesterol biosynthesis pathway is a complex, multi-step process that is tightly regulated. The SREBP pathway is a key regulator of this process. When cellular sterol levels are low, SREBP-2 is cleaved and activated. The activated SREBP-2 translocates to the nucleus and induces the transcription of genes involved in cholesterol synthesis and uptake. Inhibition of this pathway by a compound like this compound can trigger this feedback loop, leading to overexpression of the target enzyme and potentially contributing to resistance.
Caption: Regulation of the Cholesterol Biosynthesis Pathway by SREBP-2.
General Workflow for Investigating Drug Resistance
This workflow outlines a systematic approach to identifying the mechanism of resistance to a drug like this compound.
Caption: Experimental workflow for investigating resistance to this compound.
References
- 1. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of the Sterol Regulatory Element Binding Protein Pathway in Tumorigenesis [frontiersin.org]
- 4. The Role of SCAP/SREBP as Central Regulators of Lipid Metabolism in Hepatic Steatosis [mdpi.com]
- 5. Role of the Sterol Regulatory Element Binding Protein Pathway in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Impact of 20-Azacholesterol on Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-Azacholesterol. The focus is on mitigating its impact on commonly used cell viability assays to ensure accurate and reliable experimental outcomes.
Troubleshooting Guide
Issue: Inconsistent or unexpectedly low cell viability readings in the presence of this compound, especially with tetrazolium-based assays (e.g., MTT, XTT, MTS, WST-1).
Possible Cause:
This compound, as a cholesterol analog, likely interferes with the assay chemistry. Studies have shown that cholesterol can enhance the exocytosis of formazan crystals, the colored product of tetrazolium salt reduction by metabolically active cells.[1] This leads to a loss of signal and an underestimation of cell viability.
Solutions:
-
Switch to a non-tetrazolium-based assay: This is the most robust solution. Assays that measure different parameters of cell health are less likely to be affected by alterations in cholesterol metabolism.
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of ATP, a key indicator of metabolically active cells. This method is generally considered the gold standard for cell viability and is less susceptible to artifacts from lipid-modulating compounds.
-
Resazurin-based assays (e.g., alamarBlue®): These assays measure the reducing power of viable cells to convert resazurin to the fluorescent resorufin. While still a metabolic assay, the chemistry is different from tetrazolium reduction and often shows less interference.
-
DNA content-based assays (e.g., CyQUANT® Direct): These assays measure the total DNA content as an indicator of cell number. This method is independent of cellular metabolism and can be a reliable endpoint measurement.
-
-
Validate MTT results with an orthogonal method: If you must use an MTT assay, it is crucial to validate your findings with a method that relies on a different principle.
-
Trypan Blue exclusion assay: This is a simple, cost-effective method to count viable cells based on membrane integrity.
-
Live/Dead staining with fluorescent microscopy: This provides a qualitative and quantitative assessment of cell viability based on membrane permeability.
-
Workflow for Selecting an Appropriate Cell Viability Assay when using this compound:
Caption: Workflow for selecting a suitable cell viability assay when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
A1: this compound is a synthetic analog of cholesterol. Its primary mechanism of action is the inhibition of the enzyme 24-dehydrocholesterol reductase (DHCR24). This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, the conversion of desmosterol to cholesterol. Inhibition of DHCR24 leads to an accumulation of desmosterol within the cell.
Signaling Pathway of this compound Action:
Caption: Inhibition of DHCR24 by this compound in the cholesterol biosynthesis pathway.
Q2: Why do tetrazolium-based assays give misleading results with this compound?
Q3: What are the recommended alternative assays and how do they compare?
A3: We recommend using assays with mechanisms that are not dependent on tetrazolium reduction. The table below summarizes the key features of recommended alternatives.
| Assay Principle | Commercial Name Examples | Parameter Measured | Advantages | Disadvantages |
| Luminescent ATP Assay | CellTiter-Glo® | ATP levels in viable cells | High sensitivity, simple "add-mix-measure" protocol, considered the gold standard.[1] | Requires a luminometer, more expensive than colorimetric assays. |
| Fluorescent Resazurin Assay | alamarBlue®, PrestoBlue® | Metabolic reduction of resazurin | More sensitive than tetrazolium assays, homogeneous format. | Can be influenced by compounds that affect cellular redox potential. |
| Fluorescent DNA Staining | CyQUANT® Direct | Total DNA content | Independent of metabolic activity, endpoint assay. | May not distinguish between viable and recently dead cells until membranes are compromised. |
Q4: Can I adapt my existing MTT assay protocol to work with this compound?
A4: While minor modifications (e.g., optimizing incubation times) might slightly improve the assay, they are unlikely to overcome the fundamental issue of formazan exocytosis. Therefore, it is strongly advised to switch to a more reliable alternative method and validate any unexpected results with an orthogonal assay.
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the manufacturer's instructions and is suitable for use in 96-well plates.
Materials:
-
Cells cultured in 96-well opaque-walled plates
-
This compound or other test compounds
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at the desired density in 100 µL of culture medium.
-
Incubate for 24 hours or until cells have adhered.
-
Treat cells with various concentrations of this compound and appropriate vehicle controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Protocol 2: Resazurin (alamarBlue®) Cell Viability Assay
This protocol provides a general guideline for using a resazurin-based assay.
Materials:
-
Cells cultured in 96-well plates (clear or opaque)
-
This compound or other test compounds
-
Resazurin reagent (e.g., alamarBlue®)
-
Multichannel pipette
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Seed cells in a 96-well plate at the desired density in 100 µL of culture medium.
-
Incubate for 24 hours or until cells have adhered.
-
Treat cells with various concentrations of this compound and appropriate vehicle controls.
-
Incubate for the desired exposure time.
-
Add resazurin reagent to each well to a final concentration of 10% (e.g., add 10 µL of reagent to 100 µL of medium).
-
Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for your cell type.
-
Measure fluorescence using a plate reader with the appropriate filters.
Data Presentation
The following table illustrates the expected differential outcomes of various cell viability assays in the presence of a hypothetical cytotoxic compound and this compound, based on the known interference patterns.
| Treatment | MTT Assay (% Viability) | CellTiter-Glo® Assay (% Viability) | Rationale for Discrepancy |
| Vehicle Control | 100% | 100% | Baseline for comparison. |
| Cytotoxic Compound (e.g., Doxorubicin) | 50% | 52% | Both assays show a similar decrease in viability. |
| This compound (non-toxic concentration) | 70% | 98% | MTT assay shows a false decrease in viability due to formazan exocytosis. CellTiter-Glo® accurately reflects that the compound is not cytotoxic at this concentration. |
| Cytotoxic Compound + this compound | 35% | 51% | The interference from this compound in the MTT assay leads to an additive apparent decrease in viability, exaggerating the cytotoxic effect. |
Disclaimer: This data is illustrative and intended to highlight the potential for assay-specific artifacts. Actual results may vary depending on the cell type, experimental conditions, and the specific properties of the test compounds. It is imperative to validate assay performance for your specific experimental system.
References
Validation & Comparative
A Comparative Guide to the Efficacy of 20-Azacholesterol and Other DHCR24 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 20-Azacholesterol and other inhibitors of 24-dehydrocholesterol reductase (DHCR24), a key enzyme in the terminal step of cholesterol biosynthesis. By inhibiting DHCR24, these compounds prevent the conversion of desmosterol to cholesterol, leading to the accumulation of desmosterol, which has been shown to have therapeutic potential in various diseases through the activation of Liver X Receptor α (LXRα).[1][2] This guide presents available quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows to aid researchers in selecting and utilizing these inhibitors.
Quantitative Comparison of DHCR24 Inhibitors
The following table summarizes the available quantitative data on the efficacy of various DHCR24 inhibitors. It is important to note that direct comparisons of efficacy can be challenging due to variations in experimental conditions and the limited availability of standardized IC50 values for all compounds.
| Inhibitor | Chemical Class | IC50 Value (nM) | Effective Concentration | Key Findings & References |
| This compound | Azasterol | Not Reported | 10 nM | At 10 nM, achieves a cellular free sterol composition of 90% desmosterol and 10% cholesterol in HeLa cells after one week.[3] |
| SH42 | Not Specified | 5 nM | 0.5 mg/kg (in vivo) | A highly potent and selective DHCR24 inhibitor.[2][4] |
| Irbesartan | Angiotensin II Receptor Blocker | 602 nM | - | An approved drug for hypertension, identified as a competitive inhibitor of DHCR24.[5][6] |
| Triparanol | Non-steroidal | Not Reported | 4.5 µM - 45 µM | One of the first synthetic cholesterol-lowering drugs; withdrawn due to side effects. Causes accumulation of desmosterol at 4.5 µM.[7] |
| U18666A | Aminosteroid | Not Reported | - | An allosteric inhibitor of DHCR24. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of DHCR24 inhibitors. Below are synthesized protocols for key experiments based on published literature.
In Vitro DHCR24 Enzyme Activity Assay (Immune Complex-Based)
This assay determines the inhibitory effect of a compound on the enzymatic activity of DHCR24 by measuring the conversion of desmosterol to cholesterol.
a. Materials:
-
HepG2 cells
-
Recombinant adenovirus expressing DHCR24 (Ad-CMV-DHCR24)
-
Anti-DHCR24 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Cell lysis buffer (e.g., RIPA buffer)
-
Assay buffer containing: desmosterol, EDTA, DTT, NAD, NADP, and FAD
-
Test inhibitors at various concentrations
-
High-Performance Liquid Chromatography (HPLC) system
b. Protocol:
-
Overexpression of DHCR24: Infect HepG2 cells with Ad-CMV-DHCR24 to ensure a high level of DHCR24 protein for the assay.
-
Cell Lysis: Harvest and lyse the infected cells to release the DHCR24 enzyme.
-
Immunoprecipitation: Incubate the cell lysate with an anti-DHCR24 antibody to form an immune complex. Precipitate the complex using Protein A/G agarose beads. This isolates the DHCR24 enzyme.
-
Enzyme Reaction: Resuspend the immunoprecipitated DHCR24 in the assay buffer containing the substrate (desmosterol) and necessary cofactors. Add the test inhibitor at a range of concentrations.
-
Incubation: Incubate the reaction mixture to allow the enzymatic conversion of desmosterol to cholesterol.
-
Lipid Extraction: Stop the reaction and extract the lipids from the mixture.
-
HPLC Analysis: Analyze the extracted lipids using HPLC to separate and quantify the amounts of desmosterol and cholesterol.
-
Data Analysis: Calculate the percentage of DHCR24 inhibition for each inhibitor concentration by comparing the amount of cholesterol produced in the presence of the inhibitor to the amount produced in the control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Quantification of Cellular Desmosterol Accumulation by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to quantify the accumulation of desmosterol in cells treated with DHCR24 inhibitors, providing a measure of the inhibitor's cellular efficacy.
a. Materials:
-
Cultured cells (e.g., HeLa, HepG2)
-
DHCR24 inhibitors
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal standard (e.g., epicoprostanol)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
b. Protocol:
-
Cell Culture and Treatment: Plate cells and treat with the DHCR24 inhibitor at the desired concentration for a specified period.
-
Cell Harvesting and Lipid Extraction: Harvest the cells and perform a lipid extraction (e.g., Folch or Bligh-Dyer method) to isolate the total lipid content. Add an internal standard at the beginning of the extraction for normalization.
-
Saponification (Optional): To analyze total sterols (free and esterified), perform a saponification step to hydrolyze the steryl esters.
-
Derivatization: Evaporate the solvent from the extracted lipids and derivatize the sterols to their trimethylsilyl (TMS) ethers. This step increases the volatility of the sterols for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different sterols based on their retention times, and the mass spectrometer provides mass spectra for identification and quantification.
-
Data Analysis: Identify desmosterol and cholesterol based on their specific retention times and mass fragmentation patterns. Quantify the amount of each sterol by comparing its peak area to that of the internal standard. Calculate the ratio of desmosterol to cholesterol to assess the inhibitory effect.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key signaling pathway affected by DHCR24 inhibition and the general experimental workflows.
Signaling Pathway of DHCR24 Inhibition
References
- 1. Dehydrocholesterol Reductase 24 (DHCR24): Medicinal Chemistry, Pharmacology and Novel Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. scbt.com [scbt.com]
- 4. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Δ24-dehydrocholesterol reductase activates pro-resolving lipid mediator biosynthesis and inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cholesterol Clamp: A Comparative Analysis of 20-Azacholesterol's Inhibitory Power
For Immediate Release
A deep dive into the validation of 20-Azacholesterol as a potent inhibitor of cholesterol biosynthesis reveals its standing against other cholesterol-lowering agents. This comprehensive guide offers researchers, scientists, and drug development professionals a comparative analysis, complete with experimental data and detailed protocols, to evaluate its potential in therapeutic applications.
This compound, a synthetic sterol analog, has emerged as a significant molecule in the study of cholesterol metabolism. Its primary mechanism of action lies in the direct inhibition of a key enzyme in the cholesterol biosynthesis pathway, leading to a significant reduction in cellular cholesterol levels. This guide provides a thorough examination of the validation of this inhibitory effect, comparing its performance with established and alternative cholesterol-lowering compounds.
Mechanism of Action: Targeting the Final Step of Cholesterol Synthesis
This compound, and its closely related analog 20,25-diazacholesterol, exert their inhibitory effect by targeting 24-dehydrocholesterol reductase (DHCR24). This enzyme catalyzes the final step in the Bloch pathway of cholesterol synthesis, the conversion of desmosterol to cholesterol. By inhibiting DHCR24, this compound leads to the accumulation of desmosterol and a corresponding decrease in cholesterol production. This targeted inhibition offers a specific and potent means of modulating cellular cholesterol levels.
The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition by this compound.
Caption: Cholesterol biosynthesis pathway highlighting the inhibition of DHCR24 by this compound.
Comparative Performance: this compound vs. Alternatives
| Compound | Target Enzyme | Efficacy Data |
| 20,25-Diazacholesterol (analog of this compound) | DHCR24 | ~80% desmosterol accumulation in rat sarcolemma[1] |
| Statins (e.g., Atorvastatin) | HMG-CoA Reductase | IC50 in the low nanomolar range |
| Triparanol | DHCR24 | IC50: 14 µM[2] |
| SH42 | DHCR24 | IC50: <10 nM[2] |
| Ezetimibe | NPC1L1 (Cholesterol Absorption) | N/A (Inhibits absorption, not synthesis) |
| PCSK9 Inhibitors (e.g., Evolocumab) | PCSK9 | N/A (Enhances LDL receptor recycling) |
Experimental Validation: Protocols for Assessing Inhibitory Effect
The validation of this compound's inhibitory effect on cholesterol production relies on robust experimental protocols. The primary assay involves measuring the activity of its target enzyme, DHCR24.
Experimental Protocol: In Vitro DHCR24 Activity Assay
This protocol outlines the steps to measure the enzymatic activity of DHCR24 in the presence and absence of an inhibitor.
1. Preparation of Cell Lysates:
-
Culture cells (e.g., HepG2 human hepatoma cells) to confluency.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the microsomal fraction where DHCR24 is located.
2. DHCR24 Activity Assay:
-
Prepare a reaction mixture containing:
-
Microsomal protein extract
-
NADPH (cofactor for DHCR24)
-
Desmosterol (substrate)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
-
For the inhibitor group, add varying concentrations of this compound to the reaction mixture. For the control group, add the vehicle (e.g., DMSO).
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes).
3. Lipid Extraction and Analysis:
-
Stop the reaction by adding a mixture of chloroform and methanol.
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
4. Quantification of Cholesterol and Desmosterol:
-
Resuspend the dried lipid extract in a suitable solvent.
-
Analyze the sterol composition using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Quantify the amounts of desmosterol and cholesterol in each sample.
5. Data Analysis:
-
Calculate the percentage of desmosterol converted to cholesterol in the control and inhibitor-treated samples.
-
Determine the percentage of inhibition at each concentration of this compound.
-
If sufficient data points are available, calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
The following diagram illustrates the experimental workflow for validating the inhibitory effect of this compound.
Caption: Workflow for the validation of this compound's inhibitory effect on DHCR24.
Logical Relationship: From Enzyme Inhibition to Cellular Effect
The inhibitory action of this compound on DHCR24 sets off a cascade of events within the cell, ultimately leading to a modified sterol profile. This logical relationship is crucial for understanding its biological impact.
Caption: Logical flow from this compound's action to its cellular effect.
Conclusion
The validation of this compound as a potent inhibitor of DHCR24 positions it as a valuable tool for research into cholesterol metabolism and as a potential lead compound for the development of novel cholesterol-lowering therapies. Its specific mechanism of action, leading to the accumulation of desmosterol, also opens avenues for investigating the distinct biological roles of this cholesterol precursor. The provided comparative data and experimental protocols offer a solid foundation for further investigation and application of this intriguing molecule.
References
Comparative Guide to the Cross-Reactivity of 20-Azacholesterol in the Sterol Biosynthesis Pathway
For researchers and professionals in drug development, understanding the specificity of enzyme inhibitors is paramount. This guide provides a comparative analysis of 20-Azacholesterol, a known modulator of sterol biosynthesis, and its cross-reactivity with enzymes within this critical pathway. This document synthesizes available experimental data to offer a clear comparison with other relevant inhibitors.
Primary Target Identification and Comparative Potency
This compound and its close analog, 20,25-diazacholesterol, are recognized inhibitors of the sterol biosynthesis pathway. Experimental evidence strongly indicates that the primary target of these azasterols is 24-dehydrocholesterol reductase (DHCR24) . This enzyme catalyzes the final step in the Bloch pathway of cholesterol synthesis, converting desmosterol to cholesterol. Inhibition of DHCR24 by azacholesterols leads to a characteristic accumulation of desmosterol.
| Inhibitor | Target Enzyme | IC50 Value | Notes |
| 20,25-Diazacholesterol | DHCR24 | ~10 nM (effective concentration) | A close analog of this compound, widely used to induce desmosterol accumulation. |
| Irbesartan | DHCR24 | 602 nM[1] | An angiotensin II receptor blocker with off-target inhibitory effects on DHCR24. |
| SH-42 | DHCR24 | Potent and selective inhibitor | A recently developed selective inhibitor of DHCR24. |
| Triparanol | DHCR24 | Not specified | One of the first synthetic inhibitors of DHCR24, later withdrawn due to side effects. |
Cross-Reactivity Profile of Azacholesterols
Early studies on 20,25-diazacholesterol suggested potential cross-reactivity with other enzymes in the sterol biosynthesis pathway. Besides the primary inhibition of DHCR24 (a reductase), reports indicated effects on other reductases, double bond isomerases, and C-14 demethylation enzymes. However, specific quantitative data on the inhibition of these other enzymes by this compound is lacking in recent literature, making a detailed cross-reactivity comparison challenging. The primary and well-documented effect remains the potent inhibition of DHCR24.
Experimental Protocols
In Vitro DHCR24 Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds like this compound on DHCR24.
Materials:
-
Microsomal fraction containing DHCR24 (from liver homogenates or cells overexpressing the enzyme)
-
Desmosterol (substrate)
-
NADPH (cofactor)
-
This compound or other test inhibitors
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Internal standard (e.g., epicoprostanol)
-
Organic solvents for extraction (e.g., hexane, isopropanol)
-
GC-MS or LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare stock solutions of desmosterol, NADPH, and the test inhibitor in a suitable solvent (e.g., DMSO).
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the assay buffer, microsomal protein, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the substrate (desmosterol) and cofactor (NADPH).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a strong base (e.g., ethanolic KOH).
-
Add the internal standard.
-
Saponify the mixture to hydrolyze sterol esters by heating (e.g., at 60°C for 1 hour).
-
Extract the sterols using an organic solvent like hexane.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization and Analysis:
-
Derivatize the dried sterol extract to improve volatility for GC-MS analysis (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).
-
Reconstitute the derivatized sample in a suitable solvent.
-
Analyze the sample by GC-MS or LC-MS/MS to quantify the amounts of desmosterol and cholesterol.
-
-
Data Analysis:
-
Calculate the percentage of desmosterol converted to cholesterol in the presence and absence of the inhibitor.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Sterol Biosynthesis Pathway and Experimental Workflow
.dot
Caption: The Sterol Biosynthesis Pathway, highlighting the inhibition of DHCR24 by this compound.
.dot
Caption: Experimental workflow for the in vitro DHCR24 inhibition assay.
References
A Head-to-Head Comparison: 20-Azacholesterol and Statins in Cholesterol Synthesis Inhibition
In the landscape of cholesterol-lowering agents, statins have long been the cornerstone of therapy, targeting the rate-limiting enzyme in the cholesterol biosynthesis pathway. However, alternative mechanisms of action offer the potential for different efficacy and side-effect profiles. This guide provides a detailed comparison of 20-Azacholesterol and statins, focusing on their distinct mechanisms of action, supported by experimental data, for an audience of researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Inhibition Points
Statins and this compound both lower cholesterol by inhibiting key enzymes in the cholesterol biosynthesis pathway, but they act at different stages of this complex cascade.
Statins: Upstream Inhibition of HMG-CoA Reductase
Statins are competitive inhibitors of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and early rate-limiting step in cholesterol synthesis.[3][4] By blocking this step, statins effectively reduce the overall production of cholesterol in the liver. This reduction in intracellular cholesterol leads to a compensatory upregulation of LDL receptor expression on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[5][6] Beyond their lipid-lowering effects, statins are also known to have pleiotropic effects, including anti-inflammatory properties.[7][8]
This compound: Downstream Inhibition of DHCR24
In contrast, this compound acts much further down the cholesterol synthesis pathway. It is an inhibitor of 24-dehydrocholesterol reductase (DHCR24), the enzyme responsible for the final step in the Bloch pathway of cholesterol synthesis: the conversion of desmosterol to cholesterol.[9] Inhibition of DHCR24 leads to a decrease in cholesterol production and a significant accumulation of its immediate precursor, desmosterol. Desmosterol is not an inert byproduct; it has been shown to be a potent endogenous agonist of the Liver X Receptor (LXR).[9][10] LXR activation plays a role in regulating lipid metabolism and inflammation.[10]
The differing points of enzymatic inhibition are visualized in the following signaling pathway diagram:
Quantitative Comparison of Effects
Direct head-to-head clinical trials comparing this compound and statins are not available. However, we can compare their effects based on existing preclinical and clinical data.
Table 1: Quantitative Effects of Statins on Lipid Profiles (Clinical Data)
| Statin | Dose Range (mg/day) | LDL-C Reduction (%) | HDL-C Change (%) | Triglyceride Reduction (%) | Reference |
| Atorvastatin | 10-80 | 39-51 | +5 to +9 | 19-37 | [10] |
| Rosuvastatin | 10-40 | 49-57 | +8 to +10 | 20-26 | [10] |
| Simvastatin | 10-80 | 28-47 | +5 to +8 | 12-24 | [11] |
| Pravastatin | 10-40 | 21-30 | +5 to +7 | 10-20 | [11] |
Table 2: Quantitative Effects of a DHCR24 Inhibitor (SH42, a this compound analog) on Plasma Lipids (Preclinical Data in Mice)
| Treatment | Plasma Desmosterol (µg/mL) | Plasma Total Cholesterol (µmol/L) | Plasma Triglycerides (µmol/L) | Reference |
| Control | Undetectable | ~8 | ~0.6 | [12] |
| SH42 | ~3.1 | ~7 | ~0.5 | [12] |
Note: The data for the DHCR24 inhibitor is from a preclinical study in mice and is not directly comparable to human clinical trial data for statins.
Experimental Protocols
HMG-CoA Reductase Activity Assay (Spectrophotometric)
This assay measures the activity of HMG-CoA reductase by monitoring the decrease in NADPH absorbance at 340 nm as it is consumed during the conversion of HMG-CoA to mevalonate.
-
Principle: The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm.
-
Reagents:
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 10 mM DTT, 1 mM EDTA)
-
HMG-CoA substrate
-
NADPH
-
Purified HMG-CoA reductase enzyme
-
Inhibitor (Statin)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the HMG-CoA reductase enzyme.
-
Add the statin at various concentrations to the test wells.
-
Initiate the reaction by adding the HMG-CoA substrate.
-
Measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADPH consumption to determine enzyme activity and the IC50 of the inhibitor.
-
DHCR24 Inhibition Assay (HPLC-based)
This assay quantifies the inhibition of DHCR24 by measuring the conversion of desmosterol to cholesterol.
-
Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the substrate (desmosterol) and the product (cholesterol).
-
Reagents:
-
Cell lysate or purified DHCR24 enzyme
-
Desmosterol substrate
-
Cofactors (e.g., NADPH)
-
Inhibitor (this compound)
-
HPLC system with a suitable column (e.g., C18)
-
-
Procedure:
-
Incubate the enzyme source with desmosterol and cofactors in the presence of varying concentrations of this compound.
-
Stop the reaction and extract the sterols.
-
Analyze the extracted sterols by HPLC to determine the concentrations of desmosterol and cholesterol.
-
Calculate the percentage of desmosterol conversion to cholesterol to determine enzyme activity and the IC50 of the inhibitor.[7]
-
Downstream Effects and Potential Implications
The different mechanisms of action of statins and this compound lead to distinct downstream cellular effects.
-
SREBP Pathway: Statins, by depleting intracellular cholesterol, lead to the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2). SREBP-2 is a transcription factor that upregulates the expression of genes involved in cholesterol synthesis and uptake, including the LDL receptor. The effect of this compound on the SREBP pathway is more complex. The accumulation of desmosterol has been shown to inhibit SREBP processing, which could potentially blunt the compensatory increase in cholesterol synthesis.
-
LXR Activation: A key differentiator for this compound is the accumulation of desmosterol, a potent LXR agonist. LXR activation has been associated with anti-inflammatory effects and the regulation of genes involved in reverse cholesterol transport. This suggests that DHCR24 inhibitors may have a unique profile of anti-atherosclerotic effects beyond simple cholesterol reduction.
Side Effect Profiles
Statins: The most commonly reported side effects of statins are muscle-related, including myalgia, myopathy, and in rare cases, rhabdomyolysis. Other potential side effects include an increased risk of new-onset diabetes and liver enzyme abnormalities.
This compound: The toxicological profile of this compound is less well-characterized in humans. However, an earlier drug called triparanol, which also inhibited DHCR24, was withdrawn from the market due to serious side effects, including cataracts, ichthyosis, and hair loss. This historical precedent raises potential safety concerns for DHCR24 inhibitors that would need to be thoroughly investigated.
Conclusion
This compound and statins represent two distinct strategies for inhibiting cholesterol synthesis. Statins act early in the pathway, leading to a robust reduction in cholesterol and a well-established clinical track record. This compound acts at the final step, resulting in the accumulation of the bioactive molecule desmosterol, which may offer additional therapeutic benefits through LXR activation. However, the lack of extensive clinical data and potential safety concerns associated with late-stage cholesterol synthesis inhibition highlight the need for further research to fully understand the therapeutic potential of this compound and other DHCR24 inhibitors. For drug development professionals, the distinct mechanisms offer different avenues for therapeutic intervention, with the potential for combination therapies or for targeting patient populations who may not respond optimally to or tolerate statins.
References
- 1. Statins - Side effects - NHS [nhs.uk]
- 2. youtube.com [youtube.com]
- 3. How Do Elevated Triglycerides and Low HDL-Cholesterol Affect Inflammation and Atherothrombosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triglyceride-rich lipoproteins and high-density lipoprotein cholesterol in patients at high risk of cardiovascular disease: evidence and guidance for management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHCR24 Insufficiency Promotes Vascular Endothelial Cell Senescence and Endothelial Dysfunction via Inhibition of Caveolin-1/ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Atherosclerosis, cholesterol, nutrition, and statins – a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Statins on Progression of Coronary Artery Disease as Measured by Intravascular Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholesterol, Triglycerides, and Associated Lipoproteins - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
Validating Lipidomic Data from 20-Azacholesterol Experiments: A Comparison Guide
This guide provides a comparative overview of methods for validating lipidomic data, with a specific focus on experiments involving 20-Azacholesterol. It is intended for researchers, scientists, and drug development professionals seeking to ensure the accuracy and reliability of their findings. The guide includes detailed experimental protocols, quantitative data comparisons, and visual workflows to support robust experimental design and interpretation.
Introduction to this compound
This compound is a synthetic azasteroid known to be a potent inhibitor of the enzyme Δ24-sterol reductase (DHCR24). This enzyme catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, specifically the reduction of the Δ24 double bond in the side chain of sterol precursors. By inhibiting this step, this compound treatment leads to a decrease in cellular cholesterol levels and an accumulation of its immediate precursor, desmosterol. Understanding its impact on the broader lipidome requires sensitive and well-validated analytical methods.
General Lipidomics Workflow
A typical lipidomics study, from sample preparation to data validation, follows a multi-step process. The initial "discovery" phase using untargeted analysis identifies broad changes across the lipidome, which are then confirmed and quantified through a targeted validation approach.
Mechanism of Action: this compound
This compound specifically targets the cholesterol biosynthesis pathway. Its inhibitory action provides a clear hypothesis-driven framework for validating lipidomic results: a significant increase in desmosterol and a corresponding decrease in cholesterol are expected outcomes.
Comparison of Validation Methodologies
Once untargeted lipidomics suggests changes in sterol composition, a targeted and quantitative method is required for validation. The two primary alternatives are targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a triple quadrupole (QqQ) instrument and high-resolution mass spectrometry (HRMS) on an Orbitrap or Q-TOF platform.
Table 1: Comparison of Analytical Platforms for Data Validation
| Parameter | Targeted LC-MS/MS (MRM) | High-Resolution MS (HRMS) | Rationale |
| Selectivity | Very High | High | MRM is highly selective due to monitoring specific precursor-product ion transitions. |
| Sensitivity | Excellent (pM to fM range) | Very Good (nM to pM range) | The focused nature of MRM typically yields lower limits of detection. |
| Linear Dynamic Range | Wide (3-5 orders of magnitude) | Moderate (2-4 orders of magnitude) | QqQ instruments are optimized for quantification over a broad concentration range.[1] |
| Throughput | High | Moderate | Shorter run times are often possible with multiplexed MRM methods.[2] |
| Cost (Instrument) | Lower | Higher | HRMS instruments are generally more expensive to purchase and maintain. |
| Application | Validation & Quantification | Discovery & Confirmation | Best suited for validating known targets. |
Performance Metrics for a Validated Assay
A robust validation protocol, often guided by FDA bioanalytical method validation standards, is crucial for ensuring data quality.[2] The following table presents typical performance metrics for a validated targeted LC-MS/MS assay for key sterols in plasma samples from a hypothetical this compound experiment.
Table 2: Example Performance Data for a Validated Sterol Assay
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%RE) |
| Cholesterol | 1.0 | 2000 | < 10% | ± 12% |
| Desmosterol | 0.1 | 500 | < 15% | ± 15% |
| Lanosterol | 0.2 | 500 | < 15% | ± 15% |
| Lathosterol | 0.2 | 500 | < 15% | ± 15% |
| LLOQ: Lower Limit of Quantitation; ULOQ: Upper Limit of Quantitation; %CV: Coefficient of Variation; %RE: Relative Error. Data is hypothetical. |
Experimental Protocols
Lipid Extraction from Cell Culture
This protocol is a standard method for extracting a broad range of lipids from cultured cells.
-
Cell Harvesting: Aspirate culture medium. Wash cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Metabolism Quenching: Add 1 mL of ice-cold methanol to the plate and scrape the cells. Transfer the cell suspension to a glass tube.
-
Phase Separation: Add 2 mL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes. Add 500 µL of water to induce phase separation.
-
Lipid Collection: Vortex for 1 minute and centrifuge at 1,000 x g for 10 minutes. Collect the upper organic layer, which contains the lipids.
-
Drying and Storage: Dry the extracted lipids under a stream of nitrogen gas. Store the dried extract at -80°C until analysis.
Targeted LC-MS/MS Analysis of Sterols
This protocol outlines the quantitative analysis of cholesterol and its precursors using a targeted approach.
-
Sample Reconstitution: Reconstitute the dried lipid extract in 100 µL of isopropanol containing deuterated internal standards (e.g., Cholesterol-d7, Desmosterol-d6).
-
Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile/isopropanol (1:1, v/v) with 0.1% formic acid (B).
-
Mass Spectrometry: Perform analysis on a triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) source operating in positive ion mode.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for each analyte and its corresponding internal standard (e.g., Cholesterol: m/z 369.3 → 161.1; Desmosterol: m/z 367.3 → 159.1).
-
Quantification: Construct calibration curves for each analyte by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators. Determine the concentration of each analyte in the samples from these curves.
Statistical Validation of Lipidomic Findings
Rigorous statistical methods are essential to confirm the significance of observed changes.[3]
-
Data Quality Control: Prior to analysis, check for carryover, and assess the reproducibility of quality control (QC) samples injected throughout the analytical run.[1]
-
Univariate Analysis: For targeted data, use a two-tailed Student's t-test (for two groups) or ANOVA (for more than two groups) to determine if the changes in specific lipids (e.g., desmosterol, cholesterol) between the control and this compound treated groups are statistically significant (typically p < 0.05).
-
Multivariate Analysis: While more common in untargeted discovery, techniques like Principal Component Analysis (PCA) can be applied to targeted data to visualize the overall separation between experimental groups based on the validated lipid panel.
-
Cross-Validation: For predictive models built from lipidomic data, use cross-validation techniques to ensure the model's robustness and avoid overfitting.[3] This involves repeatedly dividing the dataset into training and testing subsets to validate the model's predictive power.
References
- 1. lipidomicstandards.org [lipidomicstandards.org]
- 2. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Interpret Lipidomics Data: A Step-by-Step Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
A Comparative Guide to Cholesterol Biosynthesis Inhibitors: Spotlight on AY-9944
For researchers, scientists, and drug development professionals investigating the intricacies of cholesterol metabolism and its role in various disease states, specific and potent inhibitors of the cholesterol biosynthesis pathway are invaluable tools. This guide provides a detailed comparison of two such tools: 20-Azacholesterol and AY-9944. While both are recognized as inhibitors of this pathway, the extent of their characterization in the scientific literature varies significantly. This guide will primarily focus on the well-documented properties and applications of AY-9944, while also addressing the current knowledge gap regarding this compound.
Introduction to Cholesterol Biosynthesis Inhibition
The synthesis of cholesterol is a complex, multi-step enzymatic process. The final step in the Kandutsch-Russell pathway of cholesterol synthesis is the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol, a reaction catalyzed by the enzyme 7-dehydrocholesterol reductase (DHCR7). Inhibition of DHCR7 leads to an accumulation of 7-DHC and a reduction in cellular cholesterol levels. This targeted disruption of cholesterol production allows researchers to study the physiological roles of cholesterol and the pathological consequences of its dysregulation, such as in Smith-Lemli-Opitz Syndrome (SLOS), a severe developmental disorder caused by mutations in the DHCR7 gene.
Side-by-Side Comparison: this compound and AY-9944
In contrast, AY-9944 is a well-characterized and widely used research tool for inducing a biochemical phenotype that mimics SLOS.
In-Depth Look at AY-9944
AY-9944 is a potent inhibitor of DHCR7 and has been instrumental in developing animal models of SLOS, providing a platform to study the pathophysiology of the disease and to test potential therapeutic interventions.
Mechanism of Action
AY-9944 acts as a specific inhibitor of 7-dehydrocholesterol Δ7-reductase (DHCR7).[1] This inhibition blocks the final step of cholesterol biosynthesis, leading to a decrease in cholesterol levels and a significant accumulation of its precursor, 7-dehydrocholesterol (7-DHC).[1] At higher concentrations, AY-9944 has also been shown to inhibit sterol Δ7-Δ8 isomerase, which can lead to the accumulation of other sterol intermediates.[1] Furthermore, studies have indicated that AY-9944 can exhibit a complex inhibitory profile, affecting both DHCR7 and DHCR14 at different concentrations.[2][3]
Biochemical Properties and Potency
The inhibitory potency of AY-9944 on DHCR7 is well-documented, with a reported IC50 of 13 nM.[1][4] This high potency allows for effective inhibition of cholesterol synthesis at nanomolar concentrations in cell culture and in vivo models.
| Parameter | AY-9944 | This compound |
| Target Enzyme | 7-Dehydrocholesterol Reductase (DHCR7) | Presumed DHCR7 or other late-stage cholesterol biosynthesis enzymes |
| IC50 for DHCR7 | 13 nM[1][4] | Not reported in available literature |
| Primary Effect | Accumulation of 7-dehydrocholesterol (7-DHC), decreased cholesterol[1] | Not reported in available literature |
| Off-Target Effects | Inhibition of DHCR14 and sterol Δ7-Δ8 isomerase at higher concentrations[1][2][3] | Not reported in available literature |
| Primary Research Use | In vitro and in vivo modeling of Smith-Lemli-Opitz Syndrome (SLOS)[2] | Not established in available literature |
Experimental Protocols
In Vitro Inhibition of Cholesterol Biosynthesis in Cell Culture
Objective: To induce 7-DHC accumulation in cultured cells using AY-9944.
Materials:
-
Cell line of interest (e.g., Neuro2a, primary fibroblasts)
-
Complete cell culture medium
-
AY-9944 stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for sterol extraction (e.g., hexane, isopropanol)
-
Internal standard for GC-MS analysis (e.g., epicoprostanol)
Protocol:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Prepare working solutions of AY-9944 in complete culture medium at various concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Include a vehicle control (DMSO).
-
Remove the culture medium from the cells and replace it with the medium containing AY-9944 or vehicle.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, wash the cells with PBS and harvest them.
-
Perform a lipid extraction to isolate the sterols.
-
Analyze the sterol composition by gas chromatography-mass spectrometry (GC-MS) to quantify the levels of cholesterol and 7-DHC.
Analysis of Sterol Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and quantify sterols from cell or tissue extracts.
Protocol:
-
Saponification: To the lipid extract, add an internal standard and methanolic KOH. Heat at 80°C for 1 hour to hydrolyze sterol esters.
-
Extraction: After cooling, add water and extract the non-saponifiable lipids (including sterols) with hexane.
-
Derivatization: Evaporate the hexane extract to dryness under a stream of nitrogen. Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat at 60°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS). Use a temperature program to separate the different sterols based on their retention times. The mass spectrometer is used to identify and quantify the individual sterols based on their characteristic mass spectra.
Visualizing the Impact of AY-9944
Cholesterol Biosynthesis Pathway and AY-9944 Inhibition
Caption: Inhibition of DHCR7 by AY-9944 in the cholesterol biosynthesis pathway.
Experimental Workflow for Analyzing AY-9944 Effects
Caption: Workflow for studying the effects of AY-9944 on cellular sterol levels.
Conclusion
AY-9944 stands as a robust and well-documented research tool for the specific inhibition of 7-dehydrocholesterol reductase. Its utility in creating cellular and animal models of Smith-Lemli-Opitz Syndrome has significantly advanced our understanding of this and other disorders related to cholesterol metabolism. While this compound is identified as a chemical entity, its biological activity and potential as a research tool remain to be elucidated in the scientific literature. For researchers seeking a reliable inhibitor of DHCR7 with a wealth of supporting data, AY-9944 is the current standard. Further research is required to characterize this compound and determine its place in the toolkit for studying cholesterol biosynthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. AY 9944 dihydrochloride | Hedgehog Signaling | Tocris Bioscience [tocris.com]
Comparative Analysis of Azasteroid Inhibitors: Is 20-Azacholesterol the Most Specific?
For Researchers, Scientists, and Drug Development Professionals
Azasteroids represent a significant class of steroidal compounds where a carbon atom in the steroid nucleus is replaced by a nitrogen atom. This modification has led to the development of potent enzyme inhibitors targeting various points in sterol and steroid metabolism. A key question for researchers is the specificity of these inhibitors. This guide provides a comparative analysis of 20-Azacholesterol and other notable azasteroids, focusing on their primary targets, inhibitory mechanisms, and specificity, supported by experimental data and protocols.
Mechanism of Action: Targeting Key Enzymes in Steroid Metabolism
The specificity of an azasteroid is defined by its primary enzyme target. While some azasteroids are designed to inhibit cholesterol biosynthesis, others target enzymes involved in hormone metabolism.
-
This compound and related compounds (e.g., 20,25-diazacholesterol) primarily target 24-dehydrocholesterol reductase (DHCR24) . This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, converting desmosterol into cholesterol.[1][2][3] Inhibition of DHCR24 leads to the accumulation of desmosterol, a bioactive molecule that acts as an agonist for the Liver X Receptor (LXR), a key regulator of lipid metabolism.[1][4]
-
4-Azasteroids (e.g., Finasteride, Dutasteride) are potent inhibitors of 5-alpha-reductase .[5][6][7] This enzyme is responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT). Its inhibition is a therapeutic strategy for conditions like benign prostatic hyperplasia and androgenic alopecia.[5][7][8]
-
22,26-Azasterol has been shown to inhibit Δ24(25)-sterol methyltransferase (24-SMT) in organisms like Leishmania amazonensis. This enzyme is crucial for ergosterol biosynthesis in fungi and protozoa, making it a target for antimicrobial drug development.[9]
The distinct primary targets of these azasteroid classes underscore their specificity. This compound's action on DHCR24 is fundamentally different from the action of 4-azasteroids on 5-alpha-reductase.
Comparative Inhibitory Data
The following table summarizes the primary targets and reported inhibitory activities of various azasteroids. A direct quantitative comparison of specificity across different enzyme targets is challenging; however, the data clearly illustrates their distinct pharmacological profiles.
| Azasteroid Compound | Primary Enzyme Target | Model System | Inhibitory Concentration / Effect | Reference |
| 20,25-Diazacholesterol | 24-Dehydrocholesterol Reductase (DHCR24) | HeLa Cells | 10 nM resulted in 90% desmosterol accumulation | [10] |
| SH42 (DHCR24 Inhibitor) | 24-Dehydrocholesterol Reductase (DHCR24) | Murine Model | 0.5 mg/day (i.p.) led to desmosterol accumulation and anti-inflammatory effects | [2] |
| 17β-N,N-diisopropylcarbamoyl-4-aza-5α-androstan-3-one | 5-alpha-reductase | Rat Prostate | Ki = 12.6 ± 0.8 nM | [6] |
| Finasteride (4-Azasteroid) | 5-alpha-reductase | Human Hair Follicle | IC50 = 200 nM | [5] |
| 22,26-Azasterol | Δ24(25)-Sterol Methyltransferase (24-SMT) | Leishmania amazonensis | 100 nM caused complete growth arrest | [9] |
From the available data, this compound analogues like 20,25-diazacholesterol are potent inhibitors of DHCR24, effectively altering the cellular sterol profile at nanomolar concentrations.[10] Similarly, 4-azasteroids show high potency for their target, 5-alpha-reductase.[6] This demonstrates that specificity is a characteristic of the particular azasteroid scaffold and its intended target enzyme.
Visualizing the Mechanism of Action
To better understand the role of this compound, the following diagrams illustrate the relevant biochemical pathway and a typical experimental workflow for assessing inhibitor activity.
Caption: Inhibition of DHCR24 by this compound blocks the conversion of desmosterol to cholesterol.
Caption: A typical cell-based workflow to determine the inhibitory activity and specificity of an azasteroid.
Experimental Protocol: Cellular Sterol Profile Analysis
This protocol provides a generalized method for evaluating the effect of an azasteroid inhibitor on the cellular sterol profile, a key indicator of its mechanism and specificity.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or human fibroblasts) in appropriate culture dishes and grow in standard medium (e.g., DMEM with 10% Fetal Bovine Serum).
-
For experiments requiring precise sterol control, switch to a medium containing lipoprotein-deficient serum (LPDS) for 24-48 hours prior to treatment.
-
Prepare stock solutions of the azasteroid inhibitor (e.g., 20,25-diazacholesterol in DMSO).
-
Treat cells with a range of inhibitor concentrations (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24 to 72 hours).
2. Lipid Extraction:
-
After incubation, wash cells with phosphate-buffered saline (PBS).
-
Scrape cells into a solvent mixture for lipid extraction (e.g., a Folch extraction using chloroform:methanol, 2:1 v/v).
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
3. Saponification and Sterol Derivatization (for GC-MS):
-
Resuspend the dried lipids in an ethanolic potassium hydroxide solution.
-
Heat at 60-80°C for 1-2 hours to saponify esterified sterols.
-
Extract the non-saponifiable lipids (containing free sterols) using a non-polar solvent like hexane.
-
Dry the sterol extract and derivatize using a silylating agent (e.g., BSTFA with 1% TMCS) to increase volatility for gas chromatography.
4. Analysis by HPLC or GC-MS:
-
For Ag+-HPLC (as described for 20,25-diazacholesterol): Resuspend the lipid extract and inject it into a silver ion high-performance liquid chromatography system to separate cholesterol from desmosterol based on the double bond in the side chain of desmosterol.[10]
-
For GC-MS: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer. Identify and quantify cholesterol, desmosterol, and other sterol intermediates based on their retention times and mass fragmentation patterns compared to known standards.
5. Data Analysis:
-
Calculate the percentage of each sterol relative to the total sterol content.
-
Plot the accumulation of the precursor (e.g., desmosterol) as a function of the inhibitor concentration to determine the IC50 value.
Conclusion: Specificity is Target-Dependent
The question of whether this compound is a "more specific" inhibitor than other azasteroids depends entirely on the context and the enzyme being targeted.
-
High Specificity for DHCR24: Evidence shows that this compound and its analogues are highly specific and potent inhibitors of DHCR24, effectively blocking the final step of cholesterol synthesis.[1][10] Their primary effect is the targeted accumulation of desmosterol.
-
Specificity Across Classes: Compared to other azasteroid classes, such as the 4-azasteroids (e.g., Finasteride) that inhibit 5-alpha-reductase, this compound is highly specific for its target in the cholesterol pathway.[5][6] These different classes of azasteroids are not cross-reactive at therapeutic concentrations because they are designed to inhibit structurally and functionally distinct enzymes.
-
Off-Target Effects: While the primary targets are well-defined, any potent pharmacological agent may have off-target effects, especially at higher concentrations.[11] Comprehensive screening is necessary to fully characterize the specificity profile of any given inhibitor.
References
- 1. Dehydrocholesterol Reductase 24 (DHCR24): Medicinal Chemistry, Pharmacology and Novel Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Δ24-dehydrocholesterol reductase activates pro-resolving lipid mediator biosynthesis and inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. embopress.org [embopress.org]
- 5. Azasteroids as inhibitors of testosterone 5 alpha-reductase in mammalian skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Azasteroidal 5 alpha-reductase inhibitors without affinity for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Hormonal effects of an orally active 4-azasteroid inhibitor of 5 alpha-reductase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. icr.ac.uk [icr.ac.uk]
Safety Operating Guide
Essential Safety and Handling Guidelines for 20-Azacholesterol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 20-Azacholesterol. The following guidance is based on best practices for managing chemical compounds with unknown toxicological properties, ensuring a high standard of laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE based on general safety data sheets for cholesterol and related steroidal compounds.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness). | Provides a chemical-resistant barrier to prevent skin contact. |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended. | Minimizes inhalation of the compound. |
Handling and Storage
Operational Plan:
-
Engineering Controls: All handling of solid this compound that may generate dust should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Safe Handling Practices:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
-
Prepare solutions in a well-ventilated area or a fume hood.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Disposal Plan
-
Waste Characterization: Unused this compound should be treated as chemical waste.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as chemical waste.
-
Regulatory Compliance: Dispose of all waste materials in accordance with local, state, and federal regulations.
Experimental Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
